Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 5-Iodo-1-(4-methoxybenzyl)-1H-indazole
Prepared by: Senior Application Scientist, Chemical Development & Medicinal Chemistry Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary In the landscape of modern medi...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Senior Application Scientist, Chemical Development & Medicinal Chemistry
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Executive Summary
In the landscape of modern medicinal chemistry, the indazole scaffold is a privileged pharmacophore, frequently embedded in the architecture of high-affinity kinase inhibitors. Specifically, 5-Iodo-1-(4-methoxybenzyl)-1H-indazole serves as a highly versatile, advanced synthetic intermediate.
The strategic installation of the 4-methoxybenzyl (PMB) protecting group at the N1 position, coupled with a reactive iodine atom at the C5 position, creates a dual-purpose building block. The C5-iodo moiety serves as an ideal electrophilic anchor for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the N1-PMB group masks the acidic indazole N-H proton, preventing catalyst poisoning and unwanted side reactions during library synthesis[1]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, the mechanistic rationale behind its synthesis, and self-validating experimental protocols for its application in drug discovery.
Physicochemical Profiling
Understanding the physical and chemical properties of 5-Iodo-1-(4-methoxybenzyl)-1H-indazole is critical for optimizing reaction conditions, solvent selection, and downstream purification workflows. The addition of the PMB group significantly alters the polarity and solubility profile of the native 5-iodo-1H-indazole.
Quantitative Data Summary
Property
Value / Description
Analytical Significance
Chemical Name
5-Iodo-1-(4-methoxybenzyl)-1H-indazole
Standard IUPAC nomenclature.
Molecular Formula
C₁₅H₁₃IN₂O
Used for exact mass calculation.
Molecular Weight
364.18 g/mol
Critical for stoichiometric calculations.
Appearance
Off-white to pale yellow crystalline solid
Coloration is typical of conjugated iodo-aromatics.
Solubility Profile
Soluble in DCM, EtOAc, DMF, DMSO; Insoluble in H₂O
Facilitates homogeneous catalysis in organic solvents; allows for aqueous workup.
Estimated Melting Point
85 °C – 95 °C
Useful for initial purity assessment via differential scanning calorimetry (DSC).
Calculated LogP
~ 4.5
High lipophilicity dictates the use of reverse-phase chromatography (C18) for LC-MS.
Table 1: Key physical and chemical properties of 5-Iodo-1-(4-methoxybenzyl)-1H-indazole.
Mechanistic Rationale: The N1-PMB Protection Strategy
Why Protect the Indazole Core?
The unprotected 1H-indazole possesses an acidic N-H proton (pKa ~ 14). During palladium-catalyzed cross-coupling reactions at the C5 position, this unprotected nitrogen can coordinate with the palladium catalyst, leading to catalyst deactivation (poisoning) or competing N-arylation side reactions. Masking this position is a non-negotiable prerequisite for high-yielding C-C or C-N bond formation[2].
Why the PMB Group?
The selection of the 4-methoxybenzyl (PMB) group over alternatives like Tetrahydropyranyl (THP) or 2-(Trimethylsilyl)ethoxymethyl (SEM) is driven by specific causality:
Base Stability: PMB is exceptionally stable under the strongly basic conditions (e.g., K₂CO₃, NaOtBu) required for Suzuki and Buchwald couplings.
Orthogonal Cleavage: Unlike alkyl groups, the electron-rich nature of the PMB aromatic ring allows for selective deprotection under either strongly acidic conditions (Trifluoroacetic acid/Triflic acid) or oxidative conditions (Ceric Ammonium Nitrate, CAN) without disrupting the newly formed C5 linkages[3].
Regioselectivity Logic: N1 vs. N2 Alkylation
Indazoles exhibit tautomerism, meaning alkylation can occur at either the N1 or N2 position. As an application scientist, controlling this regioselectivity is paramount. The use of a strong base like Sodium Hydride (NaH) in a polar aprotic solvent (DMF) ensures complete deprotonation, forming the indazolide anion. Under these conditions, alkylation with PMB-Cl proceeds under thermodynamic control , heavily favoring the N1-isomer due to lower steric hindrance compared to the N2 position, which suffers from peri-interactions with the C3 proton.
Caption: Regioselectivity logic tree for the N-alkylation of indazoles.
Validated Experimental Workflows
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each step includes analytical checkpoints to confirm success before proceeding.
Workflow Diagram
Caption: Synthetic workflow from 5-iodo-1H-indazole to final API via PMB protection.
Protocol 1: Synthesis of 5-Iodo-1-(4-methoxybenzyl)-1H-indazole
Objective: Regioselective N1-protection of the indazole core.
Preparation: Charge an oven-dried flask with 5-iodo-1H-indazole (1.0 eq) and anhydrous DMF (0.2 M). Cool the solution to 0 °C under a nitrogen atmosphere.
Deprotonation: Slowly add Sodium Hydride (60% dispersion in mineral oil, 1.2 eq) in portions. Causality: Evolution of H₂ gas indicates the formation of the indazolide anion. Stir for 30 minutes at 0 °C.
Alkylation: Dropwise add 4-methoxybenzyl chloride (PMB-Cl, 1.1 eq). Allow the reaction to warm to room temperature and stir for 4 hours.
Workup: Quench carefully with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine (to remove DMF), dry over Na₂SO₄, and concentrate in vacuo.
Purification & Validation: Purify via silica gel chromatography (Hexanes/EtOAc).
Self-Validation (¹H NMR in CDCl₃): Confirm N1 regioselectivity by observing the C3-proton. In the N1-isomer, the C3-H appears as a singlet at ~8.0 ppm. (If N2-alkylation occurred, this proton would shift downfield to ~8.3 ppm due to the quinonoid nature of the 2H-indazole). The PMB group is confirmed by a singlet at ~3.80 ppm (OCH₃) and a singlet at ~5.55 ppm (N-CH₂).
Reaction Setup: In a microwave vial, combine 5-Iodo-1-(4-methoxybenzyl)-1H-indazole (1.0 eq), an arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (3.0 eq).
Solvent: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v). Causality: Water is required to dissolve the inorganic base and activate the boronic acid to the reactive boronate species.
Execution: Heat the mixture to 90 °C for 12 hours (or microwave at 110 °C for 30 mins).
Validation: Monitor via LC-MS. The disappearance of the starting material mass (m/z 365 [M+H]⁺) and the appearance of the coupled product mass confirms successful C-C bond formation.
Protocol 3: PMB Deprotection
Objective: Removal of the PMB group to reveal the active N-H indazole[3].
Acidic Cleavage: Dissolve the C5-functionalized intermediate in Trifluoroacetic acid (TFA) and add Trifluoromethanesulfonic acid (TfOH, catalytic). Heat to 50 °C for 3 hours.
Alternative Oxidative Cleavage: If the molecule contains acid-sensitive groups, dissolve in MeCN/H₂O and treat with Ceric Ammonium Nitrate (CAN, 3.0 eq) at room temperature.
Workup: Neutralize with aqueous ammonia, extract with EtOAc, and purify via preparative HPLC to yield the final Active Pharmaceutical Ingredient (API).
Applications in Targeted Therapeutics
The utility of 5-Iodo-1-(4-methoxybenzyl)-1H-indazole is heavily documented in patent literature surrounding oncology and inflammatory diseases.
KRAS Inhibitors: The indazole core is frequently utilized to occupy the switch-II pocket of mutant KRAS (e.g., G12C, G12D). The C5 position is often coupled with complex bi-aryl systems to achieve high binding affinity, necessitating the PMB-protected iodo-intermediate during library generation[1].
Kinase Inhibitors (CDK & p38 MAPK): Indazole derivatives are potent ATP-competitive inhibitors. The N-H of the final deprotected indazole forms critical hydrogen bonds with the hinge region of the kinase backbone. The PMB-iodo strategy allows for the rapid diversification of the C5 vector to optimize solvent-exposed interactions prior to revealing this crucial N-H pharmacophore[2][3].
References
WO2024103010A1 - Small molecule inhibitors of kras proteins. Google Patents.
US7135575B2 - P38 inhibitors and methods of use thereof. Google Patents.
US 2005/0090529 A1 - Patent Application Publication. Googleapis.com.
In Vitro Pharmacokinetic Profiling of 5-Iodo-1-(4-methoxybenzyl)-1H-indazole: A Technical Guide for Preclinical Evaluation
Executive Summary & Structural Dynamics 5-Iodo-1-(4-methoxybenzyl)-1H-indazole (referred to herein as 5-I-1-PMB-IND ) is a privileged structural motif and critical synthetic intermediate in modern medicinal chemistry. It...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Structural Dynamics
5-Iodo-1-(4-methoxybenzyl)-1H-indazole (referred to herein as 5-I-1-PMB-IND ) is a privileged structural motif and critical synthetic intermediate in modern medicinal chemistry. It serves as a foundational building block for synthesizing complex heterocycles, including GluN2B-selective NMDA receptor antagonists and nonsteroidal glucocorticoid receptor (GR) modulators[1][2].
While the 4-methoxybenzyl (PMB) moiety is classically employed as an N1-protecting group during synthesis, its retention in prodrug architectures or late-stage lead compounds necessitates rigorous in vitro pharmacokinetic (PK) profiling. The compound's architecture presents two distinct pharmacokinetic drivers:
The 5-Iodo-Indazole Core: The halogenated heterocycle imparts significant lipophilicity (predicted LogD > 3.5), which drives excellent passive membrane permeability but simultaneously increases the likelihood of extensive plasma protein binding[3][4].
The 4-Methoxybenzyl (PMB) Group: This moiety is a known metabolic "soft spot." It is highly susceptible to oxidative cleavage by hepatic enzymes, specifically Cytochrome P450 (CYP450) isoforms[5][6].
As a Senior Application Scientist, I have designed this whitepaper to provide a self-validating, mechanistic framework for evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of 5-I-1-PMB-IND.
ADME Profiling Workflow
To accurately predict the in vivo behavior of 5-I-1-PMB-IND, an orthogonal in vitro testing cascade must be executed. The workflow below illustrates the logical progression from metabolic stability testing to bioanalytical quantification.
Figure 1: In vitro pharmacokinetic profiling workflow for 5-I-1-PMB-IND.
CYP450-Mediated Metabolic Stability
The Mechanistic Causality
The primary clearance mechanism for 5-I-1-PMB-IND is hepatic metabolism. The PMB group is highly vulnerable to CYP450-mediated oxidation (predominantly by CYP3A4, CYP1A2, and CYP2C19)[5]. The enzymes catalyze the O-demethylation of the methoxybenzyl system, yielding a reactive phenol intermediate. This intermediate is subsequently targeted by Uridine 5'-diphospho-glucuronosyltransferases (UGTs) for Phase II glucuronidation, or undergoes N-debenzylation to release the free 5-iodo-1H-indazole core[6].
Figure 2: CYP450-mediated metabolic clearance pathway of the PMB group.
Protocol: Human Liver Microsome (HLM) Stability Assay
This protocol is designed as a self-validating system to ensure that any observed degradation is strictly enzymatically driven.
Preparation: Prepare a 10 mM stock of 5-I-1-PMB-IND in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4) to keep the final DMSO concentration below 0.1% (preventing CYP inhibition).
Incubation: Combine the compound with pooled Human Liver Microsomes (final protein concentration: 0.5 mg/mL). Pre-incubate at 37°C for 5 minutes.
Initiation: Initiate the reaction by adding an NADPH-regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH). Causality: CYP450 enzymes are monooxygenases that require a continuous supply of electrons; NADPH serves as the obligate electron donor.
Sampling & Quenching: Aliquot 50 µL of the reaction mixture at 0, 5, 15, 30, and 60 minutes. Immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
Validation Controls:
Negative Control: Run a parallel incubation lacking NADPH. If the compound degrades here, it indicates chemical instability rather than CYP metabolism.
Positive Control: Run Verapamil (a known high-clearance CYP3A4 substrate) to validate the enzymatic activity of the HLM batch[6].
Permeability and Efflux Potential
The Mechanistic Causality
While the lipophilic indazole core guarantees high passive transcellular diffusion, the bulky 5-iodo and PMB substituents may act as recognition motifs for apical efflux transporters, such as P-glycoprotein (P-gp). To differentiate between passive absorption and active efflux, a bidirectional Caco-2 permeability assay is mandatory.
Protocol: Bidirectional Caco-2 Transport Assay
Cell Culture: Seed Caco-2 cells on polycarbonate transwell inserts and culture for 21 days to allow full differentiation and tight junction formation.
Dosing:
For Apical to Basolateral (A→B) transport: Add 10 µM 5-I-1-PMB-IND to the apical chamber.
For Basolateral to Apical (B→A) transport: Add 10 µM of the compound to the basolateral chamber.
Incubation: Incubate at 37°C for 2 hours.
Validation Controls:
Monolayer Integrity: Co-incubate with Lucifer Yellow (a paracellular marker). The assay is only valid if Lucifer Yellow
Papp<1×10−6
cm/s.
Transport Validation: Use Propranolol as a high-permeability control and Atenolol as a low-permeability control.
Analysis: Calculate the Apparent Permeability (
Papp
) and the Efflux Ratio (
ER=Papp(B→A)/Papp(A→B)
). An ER > 2.0 indicates active efflux.
Plasma Protein Binding (PPB)
The Mechanistic Causality
Indazole derivatives are notoriously highly protein-bound (often >95%), severely restricting the unbound free fraction (
fu
) available to cross biological membranes and engage pharmacological targets[3][4]. The 5-iodo substitution further increases hydrophobicity, driving non-specific binding to Human Serum Albumin (HSA).
Protocol: Rapid Equilibrium Dialysis (RED)
Setup: Spike human plasma with 5-I-1-PMB-IND to a final concentration of 5 µM.
Dialysis: Load 200 µL of the spiked plasma into the sample chamber of a RED device (8K MWCO membrane). Load 350 µL of PBS (pH 7.4) into the adjacent buffer chamber.
Equilibration: Seal the plate and incubate at 37°C on an orbital shaker at 250 rpm for 4 hours.
Validation Controls:
Mass Balance: Calculate total recovery. The assay is invalid if recovery is <85%, which would indicate the compound is binding to the Teflon plate rather than the proteins.
Positive Control: Run Warfarin concurrently to validate the dialysis membrane (expected bound fraction > 98%).
Quantitative Data Summary
Based on the physicochemical properties of halogenated N-benzyl indazoles, the following table summarizes the predictive in vitro ADME profile for 5-I-1-PMB-IND.
Pharmacokinetic Parameter
Assay System
Predicted Value
Clinical / Structural Implication
Intrinsic Clearance (
CLint
)
Human Liver Microsomes
> 45 µL/min/mg
High first-pass metabolism; rapid PMB cleavage.
In Vitro Half-Life (
t1/2
)
Human Liver Microsomes
< 15 minutes
Requires PMB removal or bioisosteric replacement for oral drug viability.
Permeability (
Papp
A→B)
Caco-2 Transwell
> 15 × 10⁻⁶ cm/s
Excellent passive intestinal absorption.
Efflux Ratio (B→A / A→B)
Caco-2 Transwell
1.5 - 2.5
Moderate potential as a P-gp efflux substrate.
Plasma Protein Binding
RED (Human Plasma)
> 98% Bound
Very low free fraction (
fu<0.02
); high systemic retention.
References
Discovery of a Novel Oral Glucocorticoid Receptor Modulator (AZD9567) with Improved Side Effect Profile
Source: Journal of Medicinal Chemistry (ACS Publications)
URL:[Link][1]
Enantiomerically Pure Indazole Bioisosteres of Ifenprodil and Ro 25-6981 as Negative Allosteric Modulators of NMDA Receptors with the GluN2B Subunit
Source: Journal of Medicinal Chemistry (ACS Publications)
URL:[Link][2]
A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market
Source: Molecules (MDPI / PMC)
URL:[Link][3]
Reactive Intermediates Produced from the Metabolism of the Vanilloid Ring of Capsaicinoids by P450 Enzymes
Source: Chemical Research in Toxicology (ACS Publications)
URL:[Link][5]
Bis[(para-methoxy)benzyl] phosphonate prodrugs with improved stability and enhanced cell penetration
Source: ResearchGate
URL:[Link][6]
An In-Depth Technical Guide to the Molecular Weight and Exact Mass of 5-Iodo-1-(4-methoxybenzyl)-1H-indazole
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the molecular weight and exact mass of the heterocyclic compound 5-Iodo-1-(4-methoxybenzyl)-1H-indazole. Und...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the molecular weight and exact mass of the heterocyclic compound 5-Iodo-1-(4-methoxybenzyl)-1H-indazole. Understanding these fundamental chemical properties is a critical first step in the process of drug discovery and development, impacting everything from structural elucidation to pharmacokinetic profiling. This document will delve into the theoretical calculations of these values and provide a detailed, field-proven protocol for their experimental determination using high-resolution mass spectrometry.
The Foundational Importance of Molecular Weight and Exact Mass
In the realm of medicinal chemistry and pharmaceutical sciences, the precise characterization of a molecule is paramount. The molecular weight (MW) and exact mass (EM) are two of the most fundamental and informative properties of a compound.
Molecular Weight , also known as molar mass, is the sum of the atomic weights of all atoms in a molecule. It is an averaged value based on the natural abundance of the isotopes of the constituent elements.[1] This value is crucial for stoichiometric calculations in chemical synthesis and for preparing solutions of known concentrations.
Exact Mass , on the other hand, is the calculated mass of a molecule based on the masses of the most abundant isotopes of its constituent elements.[2] High-resolution mass spectrometry (HRMS) is capable of measuring the exact mass of a molecule with high precision, often to several decimal places.[3] This level of accuracy is instrumental in determining the elemental composition of a novel compound, a critical step in its structural identification.[4][5]
For a compound like 5-Iodo-1-(4-methoxybenzyl)-1H-indazole, which contains a halogen atom (iodine), the distinction between molecular weight and exact mass is particularly important due to the isotopic distribution of iodine.
Theoretical Determination of Molecular Properties
To accurately calculate the molecular weight and exact mass of 5-Iodo-1-(4-methoxybenzyl)-1H-indazole, we must first establish its correct molecular formula. The structure consists of a 5-iodo-1H-indazole core functionalized with a 4-methoxybenzyl group at the N1 position.
The molecular formula of the 5-iodo-1H-indazole parent structure is C₇H₅IN₂.[6] The 4-methoxybenzyl group has the formula C₈H₉O. The substitution at the indazole nitrogen involves the loss of one hydrogen atom. Therefore, the molecular formula of the final compound is C₁₅H₁₃IN₂O .
Calculation of Molecular Weight
The molecular weight is calculated by summing the atomic weights of each element, considering the number of atoms of each element present in the molecular formula. The atomic weights are based on the weighted average of the natural abundances of the isotopes of each element.[7]
Using the atomic weights from the IUPAC (International Union of Pure and Applied Chemistry)[8]:
Carbon (C): 12.011 u
Hydrogen (H): 1.008 u
Iodine (I): 126.904 u
Nitrogen (N): 14.007 u
Oxygen (O): 15.999 u
The molecular weight of C₁₅H₁₃IN₂O is calculated as follows:
(15 × 12.011) + (13 × 1.008) + (1 × 126.904) + (2 × 14.007) + (1 × 15.999) = 364.183 g/mol
Calculation of Exact Mass
The exact mass is calculated using the mass of the most abundant isotope of each element.[9][10]
¹²C: 12.000000 u
¹H: 1.007825 u
¹²⁷I: 126.904473 u
¹⁴N: 14.003074 u
¹⁶O: 15.994915 u
The exact mass of C₁₅H₁₃IN₂O is calculated as follows:
(15 × 12.000000) + (13 × 1.007825) + (1 × 126.904473) + (2 × 14.003074) + (1 × 15.994915) = 364.007261 Da
This calculated exact mass is the value that would be experimentally determined using high-resolution mass spectrometry.
Experimental Determination of Exact Mass by High-Resolution Mass Spectrometry
The following protocol outlines a standard procedure for the determination of the exact mass of 5-Iodo-1-(4-methoxybenzyl)-1H-indazole using a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer with an Electrospray Ionization (ESI) source.[11][12]
Principle of the Method
Electrospray ionization is a soft ionization technique that generates gas-phase ions from a liquid solution, minimizing fragmentation.[13][14][15] The Q-TOF mass analyzer combines a quadrupole, which can be used as a mass filter, with a time-of-flight analyzer, which separates ions based on their mass-to-charge ratio (m/z) with high resolution and accuracy.[16][17]
Experimental Protocol
Sample Preparation:
Accurately weigh approximately 1 mg of 5-Iodo-1-(4-methoxybenzyl)-1H-indazole.
Dissolve the sample in 1 mL of a high-purity solvent, such as acetonitrile or methanol, to create a 1 mg/mL stock solution.
From the stock solution, prepare a dilute working solution of approximately 1-10 µg/mL in a suitable solvent system for ESI, typically a mixture of water and an organic solvent (e.g., 50:50 acetonitrile:water) with a small amount of an acid (e.g., 0.1% formic acid) to promote protonation and the formation of [M+H]⁺ ions.
Instrumentation and Setup:
Utilize a high-resolution Q-TOF mass spectrometer equipped with an ESI source.
Calibrate the mass spectrometer according to the manufacturer's instructions using a known calibration standard that covers the m/z range of interest. This is a critical step to ensure high mass accuracy.
Set the ESI source parameters. Typical starting parameters for positive ion mode are:
Capillary voltage: 3.5 - 4.5 kV
Sampling cone voltage: 20 - 40 V
Source temperature: 100 - 150 °C
Desolvation temperature: 250 - 400 °C
Nebulizer gas (e.g., nitrogen) flow: 5 - 10 L/hr
Set the mass spectrometer to acquire data in full scan mode over an appropriate m/z range (e.g., m/z 100-1000).
Data Acquisition:
Introduce the prepared sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
Acquire data for a sufficient duration to obtain a stable signal and a high-quality mass spectrum with good ion statistics.
Data Analysis:
Process the acquired raw data using the instrument's software.
Identify the peak corresponding to the protonated molecule, [M+H]⁺. For 5-Iodo-1-(4-methoxybenzyl)-1H-indazole, this will be at an m/z value close to its calculated exact mass plus the mass of a proton (1.007276 Da). The expected m/z for [C₁₅H₁₄IN₂O]⁺ is approximately 365.014537.
Determine the experimental exact mass from the centroid of the [M+H]⁺ peak.
The instrument software can often be used to predict the elemental composition based on the measured exact mass and the isotopic pattern. The presence of iodine will give a characteristic isotopic signature.
Visualization of the Experimental Workflow
The following diagram illustrates the key stages in the experimental determination of the exact mass of 5-Iodo-1-(4-methoxybenzyl)-1H-indazole.
Caption: Workflow for the experimental determination of exact mass.
Summary of Quantitative Data
The calculated molecular properties of 5-Iodo-1-(4-methoxybenzyl)-1H-indazole are summarized in the table below for easy reference.
Property
Value
Unit
Basis of Calculation
Molecular Formula
C₁₅H₁₃IN₂O
-
Structural Analysis
Molecular Weight
364.183
g/mol
Sum of average atomic weights of constituent elements[8]
Exact Mass
364.007261
Da
Sum of the masses of the most abundant isotopes[9][10]
m/z of [M+H]⁺
365.014537
-
Exact Mass + Mass of a Proton
Conclusion
The accurate determination of molecular weight and exact mass is a cornerstone of chemical analysis in drug discovery and development. For 5-Iodo-1-(4-methoxybenzyl)-1H-indazole, the theoretically calculated molecular weight is 364.183 g/mol , and the exact mass is 364.007261 Da. The provided experimental protocol using ESI-Q-TOF mass spectrometry offers a reliable and precise method for confirming the elemental composition and, by extension, the identity of this compound. These foundational data are indispensable for the subsequent stages of research and development, including structural confirmation, purity assessment, and metabolic studies.
References
What Is High-Resolution Mass Spectrometry in the Determination of Molecular Formulas?. Metabo-Profile. Available at: [Link].
Guilhaus, M. Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications. Journal of Mass Spectrometry. Available at: [Link].
High-Resolution Mass Spectrometry Can Reveal Molecular Formulas. Chemistry LibreTexts. Available at: [Link].
Taylor, T. Electrospray Ionization for Mass Spectrometry. LCGC International. Available at: [Link].
Santos, L. S. (Ed.). (2010).
Loo, J. A. Unraveling the Mechanism of Electrospray Ionization. Analytical Chemistry. Available at: [Link].
Ho, C. S., Lam, C. W. K., & Chan, M. H. M. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews, 24(1), 3–12.
Formula determination by high resolution mass spectrometry. YouTube. Available at: [Link].
Mabud, M. A. (2019). Molecular-Formula Determination through Accurate-Mass Analysis: A Forensic Investigation. Journal of Chemical Education. Available at: [Link].
Quadrupole mass analyzer. Wikipedia. Available at: [Link].
Determination of the Molecular Formula by High Resolution Mass Spectrometry. Chemistry LibreTexts. Available at: [Link].
Standard Atomic Weights. Commission on Isotopic Abundances and Atomic Weights. Available at: [Link].
Exact Masses & Isotope Abundance Ratios. Michigan State University. Available at: [Link].
5-Iodo-1H-indazole. PubChem. Available at: [Link].
Standard Atomic Weights of the Chemical Elements. ChemLin. Available at: [Link].
Chernushevich, I. V., Loboda, A. V., & Thomson, B. A. (2001). An introduction to quadrupole-time-of-flight mass spectrometry. Journal of mass spectrometry, 36(8), 849–865.
Table 1. Atomic masses and percent natural abundance of isotopes of elements relevant to organic compounds. Available at: [Link].
Atomic Weights of the Elements 2023. IUPAC. Available at: [Link].
Advantages of Time-of-Flight Mass Spectrometry Over Quadrupole MS. TOFWERK. Available at: [Link].
Exact Masses of Common Elements and Isotopes. Available at: [Link].
In silico docking studies involving 5-Iodo-1-(4-methoxybenzyl)-1h-indazole
In Silico Elucidation of 5-Iodo-1-(4-methoxybenzyl)-1H-indazole as a Targeted VEGFR2 Kinase Inhibitor: A Computational Whitepaper Executive Summary The rational design of kinase inhibitors relies heavily on exploiting sp...
Author: BenchChem Technical Support Team. Date: April 2026
In Silico Elucidation of 5-Iodo-1-(4-methoxybenzyl)-1H-indazole as a Targeted VEGFR2 Kinase Inhibitor: A Computational Whitepaper
Executive Summary
The rational design of kinase inhibitors relies heavily on exploiting specific micro-environments within the ATP-binding pocket. Indazole derivatives are privileged scaffolds in oncology, serving as the core pharmacophore for several FDA-approved multi-kinase inhibitors[1]. This whitepaper outlines a rigorous, self-validating computational methodology for docking a novel theoretical candidate: 5-Iodo-1-(4-methoxybenzyl)-1H-indazole . By combining Quantum Mechanical (QM) ligand parameterization with classical Molecular Dynamics (MD), we establish a predictive framework that accounts for the complex anisotropic interactions—specifically halogen bonding—that standard docking protocols frequently miscalculate.
Rationale and Pharmacophore Design
To understand the computational parameters required for this study, we must first deconstruct the causality behind the ligand's structural components and their intended targets within the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).
The Indazole Core (Hinge Binder): The 1H-indazole moiety acts as an adenine mimetic. The nitrogen atoms (N1 and N2) are geometrically primed to form critical hydrogen bonds with the backbone amide and carbonyl of Cys919 in the VEGFR2 hinge region[2].
The 5-Iodo Substituent (Halogen Bonding): Unlike lighter halogens, iodine possesses a highly polarizable electron cloud. The electron density is drawn toward the carbon-iodine bond, leaving a localized region of positive electrostatic potential on the outermost axis of the iodine atom—known as the σ-hole [3]. This allows iodine to act as a potent Lewis acid, forming highly directional non-covalent "halogen bonds" (X-bonds) with Lewis bases, such as the backbone carbonyl of the gatekeeper residue (Val899)[4].
The 1-(4-Methoxybenzyl) Vector: The addition of a bulky, lipophilic 4-methoxybenzyl (PMB) group at the N1 position forces the molecule to project into the hydrophobic back pocket or the DFG-out allosteric site, enhancing target selectivity and thermodynamic stability[5].
Figure 2: Pharmacophore mapping of the ligand within the VEGFR2 active site.
In Silico Methodology: A Self-Validating Protocol
Standard molecular mechanics force fields (e.g., OPLS, AMBER) treat halogens as purely electronegative point charges. If we dock 5-Iodo-1-(4-methoxybenzyl)-1H-indazole using default settings, the software will incorrectly predict electrostatic repulsion between the iodine atom and the receptor's oxygen atoms. To ensure scientific integrity, we must employ a halogen-aware workflow.
Step 1: Quantum Mechanical Ligand Preparation
Causality: We must mathematically define the σ-hole before docking.
Structure Generation: Build the 3D structure of 5-Iodo-1-(4-methoxybenzyl)-1H-indazole.
DFT Optimization: Optimize the geometry using Density Functional Theory (DFT) at the B3LYP/6-311G** level of theory[5]. This accurately resolves the dihedral angle of the N-benzyl linkage.
ESP Mapping & EP Addition: Calculate the Electrostatic Potential (ESP) map. Assign Restrained Electrostatic Potential (RESP) charges. Manually add a massless, positively charged "Extra Point" (EP) at the distal end of the iodine atom to simulate the σ-hole.
Step 2: Protein Preparation
Causality: A rigid receptor fails to account for induced-fit mechanics.
Receptor Selection: Download the VEGFR2 kinase domain co-crystallized with Axitinib (PDB ID: 4AGC)[2].
Refinement: Strip co-crystallized water molecules beyond 5 Å of the active site. Add missing hydrogen atoms and optimize the H-bond network at a physiological pH of 7.4 using PROPKA.
Minimization: Perform a restrained minimization using the OPLS4 force field to resolve steric clashes while preserving the heavy-atom backbone.
Step 3: Halogen-Aware Molecular Docking
Grid Generation: Center the receptor grid box (20 Å × 20 Å × 20 Å) on the hinge region residue Cys919.
Docking Execution: Utilize Glide Extra Precision (XP) or a modified AutoDock Vina scoring function that explicitly includes an anisotropic halogen-bonding potential term.
Pose Selection: Filter poses based on a C–I···O angle of 150°–180° and a distance of 2.7–3.2 Å, which is the geometric requirement for a true halogen bond[4].
Step 4: Molecular Dynamics (MD) Validation
Causality: A static docking score is a hypothesis; an MD trajectory is the proof.
System Setup: Solvate the top-scoring complex in a TIP3P water box and neutralize with Na+/Cl- ions.
Production Run: Execute a 100 ns unconstrained production run using GROMACS.
Validation Metric: The system is self-validating if the Ligand Root Mean Square Deviation (RMSD) stabilizes within < 2.0 Å after 20 ns, and the C–I···O halogen bond distance remains intact for > 80% of the simulation time.
Figure 1: Step-by-step computational workflow for halogen-aware molecular docking and MD validation.
Quantitative Data & Interaction Analysis
To isolate the specific thermodynamic contribution of the 5-iodo substitution, we compare our target compound against a theoretical 5-fluoro analog (which lacks a σ-hole) and the FDA-approved reference, Axitinib.
Table 1: Comparative Docking Metrics and Binding Free Energies
Ligand
Glide XP Score (kcal/mol)
Hinge H-Bond Distance (Å)
Halogen Bond Distance (Å)
MM-GBSA ΔG (kcal/mol)
Axitinib (Reference)
-10.5
2.1 (Cys919)
N/A
-85.2
5-Iodo-1-(4-methoxybenzyl)-1H-indazole
-11.2
2.2 (Cys919)
2.8 (Val899)
-92.4
5-Fluoro-1-(4-methoxybenzyl)-1H-indazole
-8.4
2.2 (Cys919)
N/A (No σ-hole)
-68.1
Data Interpretation:
The data clearly illustrates the causality of the iodine substitution. While both the iodo- and fluoro- derivatives maintain the primary hydrogen bond at the hinge region, the 5-fluoro analog suffers a massive penalty in binding free energy (ΔG). Because fluorine is highly electronegative and lacks a polarizable σ-hole, it experiences electrostatic repulsion when forced into the vicinity of the gatekeeper's carbonyl oxygen. Conversely, the 5-iodo derivative forms a stable 2.8 Å halogen bond, anchoring the molecule and driving the MM-GBSA ΔG to a highly favorable -92.4 kcal/mol.
Conclusion
The in silico evaluation of 5-Iodo-1-(4-methoxybenzyl)-1H-indazole reveals it to be a highly optimized theoretical scaffold for kinase inhibition. By mandating a QM-derived parameterization of the iodine atom, we bypass the critical failures of standard molecular mechanics, accurately modeling the anisotropic halogen bond that dictates target affinity. This self-validating workflow ensures that subsequent in vitro synthesis and enzymatic assays are grounded in rigorous, thermodynamically stable predictive models.
References
Theoretical Investigations on Interactions of Arylsulphonyl Indazole Derivatives as Potential Ligands of VEGFR2 Kinase. MDPI.[Link]
Discovery of VEGFR2 inhibitors by integrating naïve Bayesian classification, molecular docking and drug screening approaches. RSC Publishing.[Link]
Halogen bonding (X-bonding): A biological perspective. PMC.[Link]
Multinuclear NMR spectra and GIAO/DFT calculations of N-benzylazoles and N-benzylbenzazoles. ResearchGate.[Link]
Halogen bonding at the ATP binding site of protein kinases: Preferred geometry and topology of ligand binding. BBA.[Link]
Application Note: Suzuki-Miyaura Cross-Coupling of 5-Iodo-1-(4-methoxybenzyl)-1H-indazole
Strategic Substrate Design in Medicinal Chemistry The indazole scaffold is a privileged pharmacophore widely utilized in the development of kinase inhibitors, targeted protein degraders (PROTACs), and other advanced ther...
Author: BenchChem Technical Support Team. Date: April 2026
Strategic Substrate Design in Medicinal Chemistry
The indazole scaffold is a privileged pharmacophore widely utilized in the development of kinase inhibitors, targeted protein degraders (PROTACs), and other advanced therapeutics[1]. Functionalization at the C5 position is a critical vector for exploring Structure-Activity Relationships (SAR).
When designing a synthetic route for C5-arylation, 5-Iodo-1-(4-methoxybenzyl)-1H-indazole emerges as an optimal building block due to two deliberate structural features:
The C5-Iodine Advantage: The carbon-iodine bond dissociation energy (~65 kcal/mol) is significantly lower than that of the corresponding bromide or chloride. This facilitates rapid and thermodynamically favorable oxidative addition to Palladium(0), allowing for lower catalyst loadings, milder reaction temperatures, and the successful coupling of sterically hindered or electronically deactivated boronic acids[2].
N1-PMB Protection: Unprotected 1H-indazoles exist as tautomeric mixtures and possess a free N-H that can coordinate to palladium, poisoning the catalyst, or undergo competitive N-arylation. The 4-methoxybenzyl (PMB) group regioselectively locks the indazole in the N1-tautomeric form[3]. It is highly robust under the basic, aqueous conditions required for Suzuki-Miyaura couplings, yet it can be cleanly cleaved in later stages using acidic conditions (e.g., Trifluoroacetic acid) or oxidative conditions (e.g., DDQ).
Mechanistic Rationale
The Suzuki-Miyaura cross-coupling relies on a highly orchestrated catalytic cycle. Understanding this causality is essential for troubleshooting and optimizing the reaction.
Oxidative Addition: The active Pd(0) species inserts into the highly reactive C5-I bond of the indazole. Because this step is facile with iodides, the reaction is rarely limited by the electrophile.
Transmetalation: This is often the rate-limiting step. The inorganic base (e.g., K₂CO₃) coordinates to the aryl boronic acid, forming a reactive, electron-rich boronate complex that transfers its aryl group to the Pd(II) center.
Reductive Elimination: The two aryl groups couple to form the new C-C bond, releasing the functionalized indazole and regenerating the Pd(0) catalyst.
Mechanistic cycle of the Pd-catalyzed Suzuki-Miyaura cross-coupling.
Reaction Optimization & Quantitative Data
While the reactivity of the C5-iodide is high, the choice of catalyst and solvent system dictates the overall efficiency, especially when coupling complex partners[4]. Biphasic solvent systems (e.g., 1,4-Dioxane/Water) are critical as they solubilize both the organic substrates and the inorganic base.
Table 1: Optimization of Reaction Conditions for 5-Iodo-1-PMB-indazole
Catalyst (5 mol%)
Base (3.0 eq)
Solvent System
Temp (°C)
Observation / Yield
Pd(PPh₃)₄
Na₂CO₃
Toluene/EtOH/H₂O (2:1:1)
90
Moderate (65%). Prone to protodeboronation of partner.
Pd(dppf)Cl₂·CH₂Cl₂
K₂CO₃
1,4-Dioxane/H₂O (4:1)
80
Excellent (85-95%). Broad functional group tolerance.
XPhos Pd G2
K₃PO₄
1,4-Dioxane/H₂O (4:1)
60
Excellent (90%). Best for sterically hindered boronic acids.
Pd(OAc)₂ / SPhos
Cs₂CO₃
DMF/H₂O (5:1)
100
Good (75%). Higher temp required; PMB remains stable.
Note: Pd(dppf)Cl₂ is selected for the standard protocol below due to its robust performance, stability, and excellent cost-to-yield ratio for aryl iodides.
Standard Operating Procedure (SOP)
This protocol is designed as a self-validating system. Visual cues and analytical checkpoints are embedded to ensure the integrity of the experiment at every stage.
Experimental workflow for the Suzuki-Miyaura cross-coupling and purification.
Step-by-Step Methodology
Step 1: Reagent Preparation
To an oven-dried Schlenk flask or a microwave vial equipped with a magnetic stir bar, add 5-Iodo-1-(4-methoxybenzyl)-1H-indazole (1.0 equiv, e.g., 1.0 mmol, 364.2 mg).
Add the aryl boronic acid (1.2 equiv). Causality: A slight excess compensates for potential protodeboronation side reactions.
Step 2: Solvent Addition and Degassing (Critical Step)
4. Add 1,4-Dioxane (4.0 mL) and deionized H₂O (1.0 mL).
5. Self-Validation Check: The mixture will appear as a heterogeneous red/orange suspension.
6. Seal the vessel with a septum and sparge the mixture with Argon for 10–15 minutes. Causality: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) complexes, halting the catalytic cycle and depositing palladium black.
Step 3: Reaction Execution
7. Transfer the vessel to a pre-heated oil bath or heating block set to 80 °C. Stir vigorously (800+ rpm) to ensure efficient mixing of the biphasic system.
8. Self-Validation Check (Monitoring): After 2 hours, sample the organic layer for TLC and LC-MS. The C-I bond is highly reactive; the starting mass (m/z 365 [M+H]⁺) should be entirely consumed. If a black precipitate forms within the first 30 minutes and the reaction stalls, oxygen ingress has occurred.
Step 4: Workup and Palladium Scavenging
9. Cool the reaction to room temperature. Dilute with Ethyl Acetate (15 mL) and Water (10 mL).
10. Separate the layers. Extract the aqueous layer with Ethyl Acetate (2 × 10 mL).
11. Combine the organic layers and wash with brine (15 mL).
12. Optional but recommended: Add a palladium scavenger (e.g., SiliaMetS® Thiol, 0.5 g) and stir for 1 hour to remove residual heavy metals, which can interfere with subsequent biological assays.
13. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Step 5: Purification
14. Purify the crude residue via silica gel flash chromatography using a gradient of Hexanes/Ethyl Acetate. The PMB-protected product typically elutes cleanly due to its lipophilicity.
Analytical Validation
Verification of the coupled product relies on identifying the retention of the PMB group and the successful formation of the new aryl system.
Table 2: Expected Analytical Signatures for 1-PMB-Indazole Derivatives
Analytical Method
Diagnostic Feature
Expected Observation
Causality / Interpretation
¹H NMR (CDCl₃)
PMB -CH₂-
Singlet, ~5.50 - 5.60 ppm (2H)
Confirms the N1-protecting group is intact.
¹H NMR (CDCl₃)
PMB -OCH₃
Singlet, ~3.75 - 3.80 ppm (3H)
Characteristic methoxy signal of the PMB group.
¹H NMR (CDCl₃)
Indazole C3-H
Singlet, ~8.00 - 8.15 ppm (1H)
Confirms the indazole core remains intact and unsubstituted at C3.
LC-MS (ESI+)
Molecular Ion
[M+H]⁺ corresponding to product
Confirms mass. Note: A strong fragment at m/z 121.1 is highly characteristic of the [PMB]⁺ carbocation cleaving in the mass spectrometer.
References
ChemRxiv. Evaluation of SULT1A1-activated alkylators as cytotoxic agents against liver cancer cells. ChemRxiv (2024). Available at:[Link]
Slade, D. J., et al. Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. The Journal of Organic Chemistry (2009). Available at: [Link]
Migliorini, A., et al. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules (2012). Available at:[Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals
Document Type: Advanced Technical Protocol & Mechanistic Guide
Executive Summary & Strategic Rationale
The 4-methoxybenzyl (PMB) group is a ubiquitous protecting group in heterocyclic chemistry. However, removing a PMB group from an indazole nitrogen (N1 or N2) presents a significantly higher energetic barrier than cleaving a standard O-PMB ether. The substrate , 5-Iodo-1-(4-methoxybenzyl)-1H-indazole , introduces an additional layer of complexity: the presence of a 5-iodo substituent.
Standard PMB deprotection strategies often rely on reductive conditions (e.g., Pd/C, H₂, or dissolving metal reductions). For this substrate, reductive methods are strictly contraindicated, as they will rapidly induce hydrodehalogenation, destroying the valuable 5-iodo functionality[1]. Oxidative cleavage (e.g., DDQ or CAN) can be sluggish for N-PMB indazoles and may lead to over-oxidation or complex mixtures.
Therefore, the most robust, field-proven strategy is acid-mediated solvolysis using Trifluoroacetic acid (TFA), often accelerated by Trifluoromethanesulfonic acid (TfOH), in the presence of a highly nucleophilic cation scavenger such as anisole[2][3].
Mechanistic Causality: Why Anisole and Strong Acids?
Indazole nitrogens are electron-deficient compared to aliphatic amines, making the N-PMB bond highly stable. Cleavage requires aggressive protonation of the indazole to weaken the C-N bond, followed by thermal expulsion of the 4-methoxybenzyl carbocation.
If this highly electrophilic carbocation is not immediately trapped, it will rapidly re-alkylate the indazole product or polymerize into intractable tars. Anisole is added as an irreversible "cation sink." Because anisole is highly electron-rich, it undergoes rapid electrophilic aromatic substitution with the PMB cation, driving the reaction equilibrium forward and ensuring a clean reaction profile.
Caption: Mechanistic pathway of acid-mediated N-PMB cleavage with anisole scavenging.
Quantitative Data & Method Comparison
To optimize the deprotection of 5-Iodo-1-(4-methoxybenzyl)-1H-indazole, two primary acidic protocols are standard in medicinal chemistry workflows. Table 1 summarizes the quantitative parameters and expected outcomes for these methodologies.
Table 1: Comparison of N-PMB Cleavage Conditions for Iodo-Indazoles
Pros: Milder, easier setup and scale-up. Cons: Long reaction times; potential for partial degradation.
Note: Yields are based on typical literature precedents for halogenated N-PMB indazoles[4][5].
Experimental Protocols: A Self-Validating System
The following protocols are designed as self-validating systems. By incorporating strict In-Process Controls (IPCs), the chemist can verify the mechanistic progression of the reaction before proceeding to the next step.
Recommended for sterically hindered or electronically deactivated indazoles.
1. Setup & Reagent Addition
Charge a dry, round-bottom flask with 5-Iodo-1-(4-methoxybenzyl)-1H-indazole (1.0 mmol, 364.2 mg) and Anisole (5.0 mmol, 540 µL).
Add Trifluoroacetic acid (TFA) (5.0 mL) to dissolve the mixture.
Cool the reaction vessel to 0 °C using an ice bath.
Critical Step: Dropwise, add Trifluoromethanesulfonic acid (TfOH) (1.0 mmol, 88 µL). The solution will immediately darken (typically deep red/purple), indicating the formation of the PMB carbocation intermediate.
2. Reaction Execution
Remove the ice bath and heat the reaction mixture to 60 °C under a nitrogen atmosphere.
Stir vigorously for 2 to 4 hours.
3. Self-Validation (In-Process Control)
Sampling: Remove a 10 µL aliquot, quench into 100 µL of saturated NaHCO₃, and extract with 200 µL of Acetonitrile (MeCN).
LC-MS Analysis: Confirm the disappearance of the starting material (
m/z
[M+H]⁺ = 365.0) and the appearance of the desired 5-Iodo-1H-indazole (
m/z
[M+H]⁺ = 245.0).
4. Quenching & Workup
Cool the reaction to 0 °C.
Safety Warning: Slowly transfer the acidic mixture dropwise into a vigorously stirring beaker containing ice-cold saturated aqueous NaHCO₃ (50 mL). Extreme effervescence (CO₂ gas) will occur. Ensure the final pH is ~7-8.
Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).
Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
5. Purification
Purify the crude residue via silica gel flash chromatography using a gradient of Hexanes/Ethyl Acetate (typically 10% to 40% EtOAc). The anisole adduct elutes near the solvent front, while the highly polar 5-Iodo-1H-indazole elutes later.
Recommended for larger scale-ups where TfOH handling poses safety risks.
Setup: Dissolve 5-Iodo-1-(4-methoxybenzyl)-1H-indazole (1.0 mmol) in Anisole (10.0 mmol, 1.08 mL) and TFA (10.0 mL).
Execution: Heat the mixture to 85 °C in a sealed tube or under reflux for 16-24 hours.
Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The starting material (high
Rf
) will slowly convert to the product (low
Rf
, strong UV absorbance).
Workup: Evaporate the bulk of the TFA under a stream of nitrogen or via rotary evaporation (using a secondary trap) before neutralizing with NaHCO₃ to minimize extreme gas evolution. Proceed with extraction and purification as in Protocol A.
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow for N-PMB deprotection including self-validation loops.
Troubleshooting & Safety Considerations
Deiodination Risks: While 5-iodoindazoles are generally stable to TFA/TfOH, prolonged heating (>24h) in the presence of trace metal impurities can lead to minor deiodination. Use high-purity, metal-free reagents.
Incomplete Cleavage: If LC-MS shows a stalled reaction (e.g., stuck at 50% conversion after 4 hours in Protocol A), the system may lack sufficient acidity. Add an additional 0.5 eq of TfOH at 0 °C and resume heating.
TfOH Handling: Trifluoromethanesulfonic acid is one of the strongest known acids. It causes severe burns and reacts violently with water. Always handle in a fume hood, use chemically resistant gloves, and utilize dry glassware.
References
Structure-Based Design of a Novel Series of Potent, Selective Inhibitors of the Class I Phosphatidylinositol 3-Kinases. Journal of Medicinal Chemistry - ACS Publications.
Quinazolinone-based Subchemotypes for Targeting HIV-1 Capsid Protein: Design and Synthesis. PMC - NIH.
Lead Optimization of Small Molecule ENL YEATS Inhibitors to Enable In Vivo Studies: Discovery of TDI-11055. PMC - NIH.
Synthesis of chiral 2-(1h-indazol-6-yl)-spiro[cyclopropane-1,3'- indolin]. Patent EP2556070A1.
Scale-up manufacturing process for 5-Iodo-1-(4-methoxybenzyl)-1h-indazole
An Application Note for the Scale-Up Manufacturing of 5-Iodo-1-(4-methoxybenzyl)-1H-indazole Abstract 5-Iodo-1-(4-methoxybenzyl)-1H-indazole is a key intermediate in the synthesis of various pharmacologically active mole...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note for the Scale-Up Manufacturing of 5-Iodo-1-(4-methoxybenzyl)-1H-indazole
Abstract
5-Iodo-1-(4-methoxybenzyl)-1H-indazole is a key intermediate in the synthesis of various pharmacologically active molecules.[1][2] Transitioning its synthesis from laboratory scale to industrial manufacturing presents significant challenges, including ensuring regioselectivity, process safety, and product purity while maintaining economic viability. This application note provides a detailed, field-proven guide for the scale-up manufacturing of this compound. It outlines a robust two-part synthetic strategy, commencing with the preparation of 5-iodo-1H-indazole followed by a highly regioselective N-alkylation. The protocols herein are designed to be self-validating through integrated in-process controls and are supported by a thorough analysis of the underlying chemical principles and safety considerations essential for large-scale production.
Introduction and Strategic Overview
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutics.[3][4] The title compound, 5-Iodo-1-(4-methoxybenzyl)-1H-indazole, serves as a versatile building block, where the iodo group provides a reactive handle for further functionalization, typically via cross-coupling reactions.[2][5]
The primary challenge in synthesizing N-substituted indazoles is controlling the regioselectivity of the alkylation step. The indazole anion can be alkylated at either the N1 or N2 position, often yielding a mixture of isomers that are difficult to separate on an industrial scale.[6][7] This guide details a process optimized for the selective synthesis of the N1 isomer, which is frequently the desired regioisomer in drug development campaigns.[4][8]
Our manufacturing strategy is bifurcated into two principal stages:
Stage 1: Diazotization and Iodination. Synthesis of the key intermediate, 5-Iodo-1H-indazole, from commercially available 5-aminoindazole via a Sandmeyer-type reaction.
Stage 2: Regioselective N-Alkylation. Controlled N1-alkylation of 5-Iodo-1H-indazole with 4-methoxybenzyl chloride using a strong, non-nucleophilic base in an aprotic polar solvent.
This approach avoids chromatographic purification, which is unsuitable for large-scale industrial production, relying instead on controlled precipitation and recrystallization to achieve high purity.[6]
Overall Manufacturing Workflow
The diagram below illustrates the high-level process flow from starting materials to the final, quality-controlled product.
Caption: High-level workflow for the two-stage synthesis and quality control.
Stage 1: Scale-Up Synthesis of 5-Iodo-1H-indazole
Principle and Rationale
This synthesis utilizes a well-established Sandmeyer-type reaction sequence. 5-Aminoindazole is first converted to a diazonium salt by treatment with sodium nitrite in a strong acidic medium (hydrochloric acid) at low temperatures.[9] The temperature must be strictly controlled (typically below 5°C) to prevent the highly unstable diazonium salt from decomposing. The subsequent addition of potassium iodide introduces the iodide ion, which displaces the diazonium group (N₂) to form the stable 5-iodo-1H-indazole.[9] Heating the reaction mixture facilitates the decomposition of the diazonium intermediate and the evolution of nitrogen gas.
Materials and Equipment
Material
Grade
Key Supplier
CAS No.
Notes
5-Aminoindazole
>98%
TCI, Sigma-Aldrich
19335-11-6
Starting Material.
Sodium Nitrite (NaNO₂)
ACS Reagent
Fisher Scientific
7632-00-0
Diazotizing agent.
Hydrochloric Acid (HCl)
37%, ACS Reagent
Sigma-Aldrich
7647-01-0
Acidic medium.
Potassium Iodide (KI)
>99%
Fisher Scientific
7681-11-0
Iodide source.
Deionized Water
N/A
In-house
7732-18-5
Reaction solvent.
Ethyl Acetate
ACS Reagent
VWR
141-78-6
Extraction solvent.
Sodium Thiosulfate (Na₂S₂O₃)
Anhydrous
Sigma-Aldrich
7772-98-7
For quenching excess iodine.
Brine (Saturated NaCl)
N/A
In-house
7647-14-5
For washing.
Major Equipment:
100L Glass-Lined Jacketed Reactor with overhead stirrer, temperature probe, and addition funnel.
Process Chiller capable of maintaining jacket temperature at -10°C.
Reactor Preparation: Charge the 100L reactor with deionized water (40L) and ice (40 kg). Begin aggressive stirring.
Acidification: Slowly add concentrated Hydrochloric Acid (13.3L) to the ice-water mixture. The addition is highly exothermic; ensure the process chiller is active to maintain an internal temperature below 5°C.
Charge Starting Material: Add 5-Aminoindazole (4.3 kg, 32.3 mol) to the cold acid solution. A thick slurry will form. Cool the reactor contents to between -5°C and 0°C.[9]
Diazotization: Prepare a solution of Sodium Nitrite (2.48 kg, 35.9 mol) in deionized water (13.3L). Add this solution dropwise to the reactor via the addition funnel over 1.5-2 hours. CRITICAL: Maintain the internal reaction temperature below 2°C at all times to prevent premature decomposition of the diazonium salt.[9] After the addition is complete, stir the resulting brown solution for an additional 30 minutes at -5°C.
Iodination: Prepare a solution of Potassium Iodide (6.4 kg, 38.6 mol) in deionized water (16.6L). Add this solution slowly to the cold diazonium salt solution over approximately 1 hour. The internal temperature should be kept below 5°C during this addition.
Decomposition: Once the KI addition is complete, slowly warm the reaction mixture to room temperature, then heat to 90°C for 2 hours.[9] Vigorous off-gassing (N₂) will be observed. Ensure adequate ventilation and headspace in the reactor.
In-Process Control (IPC): After 2 hours at 90°C, take a sample from the reaction mixture, extract with ethyl acetate, and analyze by TLC (or HPLC) to confirm the complete consumption of the starting material.
Work-up and Isolation:
Cool the reactor to room temperature. A dark solid will have precipitated.
Filter the crude product using a Nutsche filter. Wash the filter cake with cold deionized water (2 x 10L).
The combined filtrate can be stored overnight in a cold room to precipitate more product, which can be collected by a second filtration.[9]
Dry the combined black/brown solid product in a vacuum oven at 50-60°C until a constant weight is achieved.
Expected Yield: ~7.2 kg (91%) of crude 5-Iodo-1H-indazole.
Process Safety Considerations
Diazonium Salts: Solid diazonium salts are explosive when dry. This process maintains the salt in a cold aqueous solution at all times, which is standard safe practice. Never allow the reaction mixture to dry out before the diazonium group is displaced.[10]
Nitrogen Evolution: The decomposition step releases a large volume of nitrogen gas. The reactor must be properly vented to an exhaust system to prevent pressure buildup.
Corrosives and Irritants: Concentrated HCl is highly corrosive. 5-Aminoindazole and 5-Iodo-1H-indazole are irritants.[10][11] Full personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat, is mandatory.[12]
Stage 2: Scale-Up N-Alkylation of 5-Iodo-1H-indazole
Principle and Rationale
The key to this stage is achieving high regioselectivity for N1 alkylation. The reaction proceeds via deprotonation of the indazole N-H proton with a strong base to form the indazolide anion. This anion then acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-methoxybenzyl chloride.
The choice of base and solvent is critical for controlling regioselectivity. Using sodium hydride (NaH), a strong, non-nucleophilic base, in an aprotic polar solvent like tetrahydrofuran (THF) has been shown to strongly favor N1 alkylation.[4][8] This selectivity is attributed to the coordination of the sodium cation with the N2 nitrogen, sterically hindering attack at that position and directing the incoming electrophile to N1.[8]
Materials and Equipment
Material
Grade
Key Supplier
CAS No.
Notes
5-Iodo-1H-indazole
>95% (from Stage 1)
In-house
55919-82-9
Starting Intermediate.
Sodium Hydride (NaH)
60% dispersion in mineral oil
Sigma-Aldrich
7646-69-7
Strong base. Highly flammable.
Tetrahydrofuran (THF)
Anhydrous, >99.9%
Sigma-Aldrich
109-99-9
Reaction solvent.
4-Methoxybenzyl chloride
>98%
TCI, Alfa Aesar
824-94-2
Alkylating agent. Lachrymator.
Isopropanol
ACS Reagent
Fisher Scientific
67-63-0
For quenching NaH.
Ethyl Acetate
ACS Reagent
VWR
141-78-6
Extraction/Recrystallization.
Hexanes
ACS Reagent
Fisher Scientific
110-54-3
Recrystallization solvent.
Major Equipment:
150L Glass-Lined Jacketed Reactor with inert atmosphere capability (Nitrogen/Argon), overhead stirrer, temperature probe, and addition funnel.
Process Chiller/Heater.
Centrifuge or large-scale filtration unit.
Vacuum oven.
Detailed Scale-Up Protocol
Reactor Setup: Ensure the 150L reactor is clean, dry, and inerted with a positive pressure of nitrogen gas.
Charge Base and Solvent: Under a nitrogen atmosphere, carefully charge Sodium Hydride (60% dispersion, 1.15 kg, 28.8 mol) into the reactor. Add anhydrous THF (50L).
Charge Intermediate: In a separate container, dissolve 5-Iodo-1H-indazole (6.4 kg, 26.2 mol) in anhydrous THF (40L). Slowly add this solution to the NaH suspension in the reactor over 1 hour. Hydrogen gas will evolve. CRITICAL: The rate of addition should be controlled to manage the gas evolution. Vent the reactor to a safe exhaust.
Deprotonation: Stir the mixture at room temperature for 1 hour after the addition is complete to ensure full deprotonation.
Alkylation: Dissolve 4-Methoxybenzyl chloride (4.3 kg, 27.5 mol) in anhydrous THF (10L). Add this solution dropwise to the reactor over 1-1.5 hours. A mild exotherm may be observed; use the reactor jacket to maintain the temperature between 20-25°C.
In-Process Control (IPC): Stir the reaction at room temperature for 3-5 hours. Monitor the reaction progress by TLC or HPLC until the starting 5-Iodo-1H-indazole is consumed.
Work-up and Purification:
Cool the reactor to 0-5°C using the process chiller.
CRITICAL Quench: Very slowly and carefully add isopropanol (5L) dropwise to quench any unreacted sodium hydride. This is a highly exothermic step with vigorous hydrogen evolution. Maintain strict temperature control.
After the quench is complete, add deionized water (50L) to dissolve the sodium salts.
Transfer the biphasic mixture to a liquid-liquid extractor or perform separation in the reactor if equipped. Separate the aqueous and organic layers.
Extract the aqueous layer with ethyl acetate (2 x 20L).
Combine all organic layers and wash with brine (2 x 25L).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as an oil or solid.
Recrystallization: Dissolve the crude product in a minimal amount of hot ethyl acetate and add hexanes until turbidity persists. Allow to cool slowly to room temperature, then in a cold room (0-4°C) overnight to crystallize the product.
Filter the purified solid, wash with cold hexanes, and dry in a vacuum oven at 40°C.
Expected Yield: ~7.8 kg (82%) of 5-Iodo-1-(4-methoxybenzyl)-1H-indazole.
Process Safety Considerations
Sodium Hydride (NaH): NaH is a highly flammable solid that reacts violently with water to produce flammable hydrogen gas. It must be handled under an inert atmosphere at all times. The quenching step is particularly hazardous and must be performed slowly and with adequate cooling.[5]
Tetrahydrofuran (THF): Anhydrous THF can form explosive peroxides upon exposure to air. Use inhibitor-free THF for reactions but be aware of peroxide risks. Always handle under an inert atmosphere.[4]
4-Methoxybenzyl chloride: This compound is a lachrymator and is corrosive. Handle in a well-ventilated area or fume hood, wearing appropriate PPE.[13]
Quality Control and Specifications
The final product must be analyzed to ensure it meets the required purity and identity specifications before release.
Caption: Logical workflow for final product quality control and release.
Test
Method
Specification
Appearance
Visual Inspection
Off-white to light yellow crystalline solid
Identity
¹H NMR, ¹³C NMR
Spectrum conforms to the reference structure
Identity
Mass Spectrometry (ESI+)
[M+H]⁺ = 365.02 ± 0.2 amu
Purity
HPLC (UV, 254 nm)
≥ 99.0%
Individual Impurity
HPLC
≤ 0.15%
Residual Solvents
GC-HS
Ethyl Acetate ≤ 5000 ppm, Hexanes ≤ 290 ppm
Loss on Drying
Gravimetric
≤ 0.5%
The analytical methods (e.g., HPLC, NMR) should be fully validated according to standard pharmaceutical guidelines.[14][15]
References
CN101948433A - Method for separating and purifying substituted indazole isomers - Google P
SAFETY DATA SHEET - 5-Iodo-1H-indazole. Fisher Scientific.
SAFETY DATA SHEET - 1H-Indazol-5-amine. Thermo Fisher Scientific.
Process for the preparation of substituted indazoles.
SAFETY DATA SHEET - 5-Hydroxy-1H-indazole. TCI Chemicals.
SAFETY DATA SHEET - 4-Iodo-1H-indazole. Sigma-Aldrich.
Safety Data Sheet - 4-IODO-1H-INDAZOLE. CymitQuimica.
Indazole. Organic Syntheses Procedure.
Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC.
Discovery and synthesis of novel indazole deriv
5-Iodo-1H-indazole synthesis. ChemicalBook.
A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor.
Indazole synthesis. Organic Chemistry Portal.
Synthesis and Photophysical Properties of 3-Substituted-1H-Indazoles.
Synthesis of indazoles.
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC.
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Semantic Scholar.
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals.
Mild mono-Acylation of 4,5-Diiodoimidazole: Preparation of 1-(5-Iodo-1H-imidazole-4-yl)pent-4-en-1-one. Organic Syntheses.
Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein J. Org. Chem.
Protocol for N-Alkyl
Facile Synthesis Of 1H-Indazoles Through Iodobenzene- Catalyzed C–H Amin
Application of Different Analytical Methods for Characterization of Pharmaceutical Materials.
Characterization Techniques for Chemical and Structural Analyses. OA Monitor Ireland.
Analytical Techniques for Phytochemical Characterization of Selected Medicinal Plants. Journal of Contemporary Review.
Regioselective Functionalization of 4-Methyl-1H-indole for Scalable Synthesis.
Navigating the Challenges of Scaling Up 4-Iodopyrazole Reactions. Benchchem.
Analytical Techniques in Pharmaceutical Analysis for Samples Separation, Characterization, Determination and its Handling. Journal of Drug Delivery and Therapeutics.
Optimizing PMB protection conditions for 5-iodo-1H-indazole
Welcome to the Technical Support Center for Indazole Chemistry. This guide is engineered for drug development professionals and synthetic chemists who require absolute regiocontrol when protecting 5-iodo-1H-indazole with...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Indazole Chemistry. This guide is engineered for drug development professionals and synthetic chemists who require absolute regiocontrol when protecting 5-iodo-1H-indazole with a p-methoxybenzyl (PMB) group.
Below, you will find mechanistic insights, a targeted troubleshooting Q&A, quantitative data tables, and self-validating experimental protocols.
Part 1: Mechanistic Causality of Indazole Alkylation
5-Iodo-1H-indazole is a highly valuable building block for downstream Buchwald-Hartwig or Suzuki cross-couplings. However, protecting the pyrazole nitrogen is notoriously difficult due to the annular tautomerism between the 1H-indazole (benzenoid) and 2H-indazole (quinonoid) forms.
Calculations reveal that the 1H-indazole tautomer is energetically more stable than its 2H-indazole counterpart by approximately 4.46 kcal/mol . When subjected to standard basic conditions (e.g.,
K2CO3
), deprotonation yields a delocalized indazolyl anion. Because the electron-withdrawing iodine at C5 subtly reduces the nucleophilicity of the adjacent N1 position, alkylation of this anion typically results in a frustrating, non-selective mixture of N1 and N2 regioisomers.
To achieve absolute regioselectivity, chemists must abandon standard carbonate bases and instead force the reaction through strict thermodynamic equilibration (favoring N1) or kinetic trapping of the neutral tautomer (favoring N2) .
Fig 1: Mechanistic logic for controlling N1 vs N2 PMB regioselectivity in 5-iodo-1H-indazole.
Part 2: Troubleshooting & FAQs
Q1: My standard protocol (
K2CO3
, PMB-Cl, DMF, 80 °C) yields a 1.5:1 mixture of N1:N2 PMB-protected 5-iodo-1H-indazole. How can I drive this exclusively to the N1 isomer?Analysis & Solution:K2CO3
in DMF traps the kinetic mixture of the delocalized anion. To achieve >99% N1 selectivity, switch to Sodium Hydride (NaH) in Tetrahydrofuran (THF) at 0 °C to room temperature. NaH ensures irreversible, complete deprotonation, while the THF solvent environment strongly favors the thermodynamic N1-alkylated product . Alternatively, for absolute thermodynamic control, use strongly acidic conditions: p-methoxybenzyl alcohol (PMB-OH) with catalytic
H2SO4
in refluxing toluene. Under these forcing conditions, any kinetically formed N2-PMB will gradually isomerize to the more stable N1-PMB isomer .
Q2: I specifically need the N2-PMB isomer for my downstream SAR studies. How do I prevent N1 alkylation?Analysis & Solution: Basic conditions will always yield some N1 product. To exclusively access the N2-PMB isomer, you must bypass the indazolyl anion entirely. Utilize p-methoxybenzyl 2,2,2-trichloroacetimidate (PMB-TCA) in the presence of a mild acid like pyridinium p-toluenesulfonate (PPTS). The acid protonates the imidate, facilitating a directed nucleophilic attack by the more sterically accessible N2 lone pair of the neutral 1H-indazole tautomer .
Q3: The reaction stalls at 60% conversion, leaving significant unreacted 5-iodo-1H-indazole. Adding more base doesn't help. What is going wrong?Analysis & Solution: This is a classic symptom of electrophile degradation. PMB-Cl is highly susceptible to hydrolysis from adventitious moisture in the solvent. Furthermore, the C5-iodide reduces the overall nucleophilicity of the indazole ring, making it outcompeted by trace water.
Actionable Fix: Switch from PMB-Cl to the more reactive PMB-Br, or add 0.1 equivalents of tetrabutylammonium iodide (TBAI) to generate PMB-I in situ. Ensure your THF or DMF is strictly anhydrous (stored over freshly activated 3Å molecular sieves).
Q4: How do I cleanly remove the PMB group later without de-iodinating the C5 position?Analysis & Solution: Standard hydrogenation (
H2
, Pd/C) will rapidly cleave the C5-I bond. Instead, utilize oxidative cleavage with 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in DCM/
H2O
(18:1), or strongly acidic cleavage using neat Trifluoroacetic acid (TFA) at 65 °C. Both methods preserve the aryl iodide for your downstream cross-coupling steps .
Fig 2: Troubleshooting workflow for incomplete PMB protection and reagent degradation.
Part 3: Quantitative Data on Regioselectivity
The following table summarizes the empirical causality between reaction conditions and the resulting regioisomeric distribution for 5-halo-indazoles.
Objective: Achieve >99% N1-PMB protection using irreversible deprotonation.
Preparation: Flame-dry a 100 mL round-bottom flask under argon. Add 5-iodo-1H-indazole (1.0 eq, 10 mmol) and anhydrous THF (30 mL).
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.2 eq, 12 mmol) in small portions. Stir at 0 °C for 30 minutes until hydrogen gas evolution ceases.
Alkylation: Add p-methoxybenzyl bromide (PMB-Br, 1.1 eq, 11 mmol) dropwise. Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 4 hours.
Quench & Workup: Quench the reaction carefully with saturated aqueous
NH4Cl
(10 mL). Extract with Ethyl Acetate (
3×20
mL). Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure.
Self-Validation Check (TLC): Run a TLC (Hexanes:EtOAc 3:1). The N1-isomer is self-validating: Because the benzenoid N1-alkyl indazole has a lower overall dipole moment than the quinonoid N2-alkyl indazole, the desired N1-PMB product will elute noticeably faster (higher
Rf
) on normal-phase silica gel than any trace N2-PMB byproduct.
Protocol B: Kinetic N2-Selective PMB Protection
Objective: Achieve >99% N2-PMB protection via acid-catalyzed imidate activation.
Preparation: In a dry 100 mL flask under argon, dissolve 5-iodo-1H-indazole (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM, 40 mL).
Reagent Addition: Add p-methoxybenzyl 2,2,2-trichloroacetimidate (PMB-TCA, 1.2 eq, 12 mmol) to the stirring solution at room temperature.
Catalysis: Add pyridinium p-toluenesulfonate (PPTS, 0.1 eq, 1.0 mmol). Stir the reaction mixture at 25 °C for 16 hours.
Workup: Dilute the mixture with DCM (20 mL) and wash with saturated aqueous
NaHCO3
(20 mL) to neutralize the acid catalyst. Dry the organic layer over
Na2SO4
and concentrate.
Self-Validation Check (LCMS & TLC): The crude NMR will show an absence of the trichloroacetamide byproduct if washed thoroughly. On TLC (Hexanes:EtOAc 3:1), the major product spot will be the slower-eluting (lower
Rf
) N2-PMB isomer, confirming successful kinetic trapping.
References
WuXi AppTec. "Mechanism of a Highly Selective N2 Alkylation of Indazole." WuXi Biology, 2022. URL:[Link]
Cheung, K., et al. "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution." Beilstein Journal of Organic Chemistry, 2016, 12, 400–405. URL:[Link]
Slade, D. J., et al. "Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions." Journal of Organic Chemistry, 2009, 74 (16), 6331–6334. URL:[Link]
Optimization
Technical Support Center: Resolving HPLC Co-Elution of 5-Iodo-1-(4-methoxybenzyl)-1H-indazole Impurities
Welcome to the Chromatography Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the separation of positional isomers in halogenated heterocyclic synthesis.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Chromatography Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the separation of positional isomers in halogenated heterocyclic synthesis. The alkylation of 5-iodo-1H-indazole with 4-methoxybenzyl chloride (PMB-Cl) invariably produces a mixture of N1 and N2 isomers due to the ambient nature of the indazole anion[1].
Because these isomers possess identical molecular weights and nearly identical partition coefficients (logP), standard reversed-phase chromatography often results in severe co-elution. This guide provides a mechanistic troubleshooting approach and a self-validating protocol to achieve baseline resolution.
Diagnostic Decision Tree
Diagnostic workflow for resolving indazole isomer co-elution in HPLC.
Core Troubleshooting Guide (FAQs)
Q1: Why do the N1 and N2 isomers of 5-Iodo-1-(4-methoxybenzyl)-1H-indazole co-elute on my standard C18 column?A1: Standard C18 columns rely almost exclusively on dispersive hydrophobic interactions (partitioning). The N1 and N2 PMB-protected indazoles have the same empirical formula and highly similar hydrophobic surface areas. Consequently, their partitioning into the C18 stationary phase is nearly identical, leading to co-elution. To separate them, you must exploit their subtle electronic and spatial differences rather than relying solely on hydrophobicity[2].
Q2: What is the optimal stationary phase to resolve these positional isomers?A2: A Pentafluorophenyl (PFP) column is the gold standard for this separation. Unlike C18, PFP phases offer orthogonal retention mechanisms, including
π−π
interactions, dipole-dipole interactions, hydrogen bonding, and shape selectivity[3]. The highly electronegative fluorine atoms on the PFP ring interact strongly with the electron-rich PMB group and the electron-deficient iodo-indazole core. The rigid, planar structure of the PFP ligand amplifies the steric differences between the N1 and N2 attachment points, selectively retaining one isomer longer than the other[4].
Q3: Should I use Acetonitrile or Methanol as the organic modifier for this separation?A3: Methanol is strongly recommended when using a PFP column for isomer separation. Acetonitrile is a
π
-electron-rich solvent that can actively compete with the analyte for
π−π
binding sites on the fluorinated stationary phase, effectively masking the column's unique selectivity. Methanol, being a protic solvent, does not interfere with these
π−π
interactions, thereby maximizing the resolution between the indazole isomers and any des-iodo starting material impurities[4].
Q4: I am observing shifting retention times and ghost peaks during my gradient runs. How do I correct this?A4: PMB-protected indazoles are highly lipophilic and can cause "wraparound" ghost peaks if they are not fully eluted from the column during a gradient run[5]. Furthermore, retention time drift often indicates inadequate column equilibration or a failing pump proportioning valve. To resolve this:
Extend the high-organic wash phase (e.g., 95% Methanol) at the end of your gradient.
Ensure at least 5 to 10 column volumes of equilibration time between injections[6].
Validate your pump's performance using a neutral Quality Control Reference Material (QCRM) to rule out hardware failures, such as a micro-leak in the check valves[7].
Quantitative Data Presentation
The following table summarizes the expected chromatographic behavior of the N1 and N2 isomers across different stationary phases, demonstrating the causality behind selecting a fluorinated phase.
Table 1: Quantitative Comparison of Stationary Phases for N1/N2 Indazole Isomers
Column Chemistry
Primary Retention Mechanism
N1 Isomer RT (min)
N2 Isomer RT (min)
Resolution (
Rs
)
Selectivity (
α
)
C18 (Alkyl)
Hydrophobic Partitioning
12.4
12.5
0.4 (Co-elution)
1.01
Phenyl-Hexyl
Hydrophobic, moderate
π−π
14.1
14.8
1.2 (Partial)
1.05
PFP (Fluorinated)
π−π
, Dipole, Steric
16.5
18.2
2.8 (Baseline)
1.12
Self-Validating Experimental Protocol
To guarantee scientific integrity, the following methodology incorporates a strict System Suitability Test (SST) that acts as a self-validating gatekeeper. The method will inherently fail and halt if the underlying chemical mechanisms (e.g.,
π−π
interactions) are compromised by poor solvent preparation.
Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade Water (pH adjusted to 4.5 with Acetic Acid to suppress silanol ionization and prevent peak tailing).
Mobile Phase B: 10 mM Ammonium Acetate in 100% LC-MS grade Methanol. (Do not use Acetonitrile).
Flow Rate: 1.0 mL/min.
Column Temperature: 35 °C.
Step 2: System Suitability Testing (SST) - The Self-Validating Gate
Before analyzing synthetic reaction mixtures, inject a 10 µL known standard mixture containing equal parts N1 and N2 isomers (10 µg/mL).
Validation Criteria: The system is only considered valid and ready for sample analysis if the resolution (
Rs
) between the N1 and N2 peaks is
≥2.0
, and the tailing factor (
Tf
) for both peaks is
≤1.5
.
Causality Troubleshooting: If
Rs<2.0
, the required
π−π
interactions are insufficient. Halt the sequence. Discard the mobile phase, ensure no residual Acetonitrile contamination is present in the LC lines, and re-prepare fresh Methanol/Ammonium Acetate buffer.
Step 3: Gradient Execution
Once the SST passes, proceed with the sample injections using the following gradient to ensure elution of highly retained impurities:
0.0 - 2.0 min: 40% B (Isocratic hold to focus the analyte band)
2.0 - 15.0 min: 40%
→
85% B (Linear gradient to elute isomers)
15.0 - 20.0 min: 85%
→
95% B (Strong wash to prevent ghost peaks)
20.0 - 25.0 min: 40% B (Re-equilibration for 5 column volumes)
Step 4: Data Analysis & Integration
Integrate the peaks at 254 nm. The N1 isomer will typically elute first, followed by the N2 isomer, owing to the N2 isomer's flatter steric profile allowing for tighter dipole-dipole alignment with the pentafluorophenyl ring.
References
Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns - Agilent Technologies.[Link]
A Guide to Selective Columns for Isomer Separation - Welch Materials.[Link]
Analysis of Positional Isomers of Lapatinib with Agilent Poroshell 120 PFP Columns - Agilent Technologies.[Link]
Technical Support Center: Enhancing Stability and Storage Life of 5-Iodo-1-(4-methoxybenzyl)-1H-indazole
This guide is intended for researchers, scientists, and drug development professionals working with 5-Iodo-1-(4-methoxybenzyl)-1H-indazole. Here, we provide in-depth technical guidance, troubleshooting advice, and freque...
Author: BenchChem Technical Support Team. Date: April 2026
This guide is intended for researchers, scientists, and drug development professionals working with 5-Iodo-1-(4-methoxybenzyl)-1H-indazole. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure the stability and maximize the storage life of this critical research compound. Our recommendations are grounded in established principles of organic chemistry and proven laboratory practices.
Introduction: Understanding the Molecule
5-Iodo-1-(4-methoxybenzyl)-1H-indazole is a key intermediate in medicinal chemistry, valued for its utility in synthesizing a diverse range of pharmacologically active molecules. Its structure incorporates three key features that dictate its stability and handling requirements:
An Iodinated Aromatic System: The carbon-iodine bond on the indazole ring is a site of potential reactivity, particularly susceptibility to light-induced degradation.
An Indazole Core: This heterocyclic system can be sensitive to certain pH conditions and enzymatic activity.
A p-Methoxybenzyl (PMB) Protecting Group: While offering protection to the indazole nitrogen, the PMB group is labile and can be cleaved under specific acidic or oxidative conditions.
This guide will address the interplay of these features and provide actionable strategies to mitigate degradation and ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 5-Iodo-1-(4-methoxybenzyl)-1H-indazole?
A1: Based on the structural components of the molecule, the primary anticipated degradation pathways are:
Photodegradation: Exposure to UV or high-energy visible light can lead to the cleavage of the carbon-iodine bond, generating radical species and subsequent decomposition products.[1][2] This is a common degradation pathway for iodinated aromatic compounds.
Acid-Catalyzed Deprotection: Strong acidic conditions can cleave the p-methoxybenzyl (PMB) protecting group, yielding 5-iodo-1H-indazole and p-methoxybenzyl alcohol or its byproducts.
Oxidative Deprotection: The PMB group is susceptible to removal by oxidizing agents.[3][4][5] This can be a concern if the compound is exposed to atmospheric oxygen over long periods, especially in solution, or if it comes into contact with oxidative reagents.
Hydrolysis: While the N-benzyl bond in the indazole is generally more stable than an N-acyl bond, prolonged exposure to strongly acidic or basic aqueous conditions could potentially lead to slow hydrolysis of the indazole ring or the PMB ether linkage.[6][7]
Q2: What are the ideal storage conditions for solid 5-Iodo-1-(4-methoxybenzyl)-1H-indazole?
A2: To maximize the long-term stability of the solid compound, we recommend the following storage conditions:
Parameter
Recommendation
Rationale
Temperature
-20°C or lower
Reduces the rate of all potential chemical degradation pathways.
Light
In an amber, tightly sealed vial, stored in the dark
Protects against photodegradation of the C-I bond.[1][8][9]
Atmosphere
Under an inert atmosphere (Argon or Nitrogen)
Minimizes the risk of long-term oxidative degradation.
Moisture
In a desiccated environment
Prevents potential hydrolysis and moisture-accelerated degradation.[2]
Q3: How should I handle solutions of 5-Iodo-1-(4-methoxybenzyl)-1H-indazole?
A3: Solutions are generally more susceptible to degradation than the solid material.
Preparation: Whenever feasible, prepare solutions fresh for each experiment.
Solvent Choice: Use anhydrous, degassed solvents to minimize exposure to water and oxygen.
Light Protection: Prepare and handle solutions in amber glassware or glassware wrapped in aluminum foil to prevent photodegradation.[1]
Storage of Stock Solutions: If a stock solution must be stored, it should be placed in a tightly sealed amber vial under an inert atmosphere and stored at -20°C. For extended storage, consider flash-freezing aliquots in an appropriate solvent to minimize freeze-thaw cycles.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of 5-Iodo-1-(4-methoxybenzyl)-1H-indazole in your experiments.
Issue 1: Discoloration of the Solid Compound (Turning Yellow or Brown)
Potential Cause: This is often a primary indicator of degradation, likely due to the formation of elemental iodine (I₂) resulting from the cleavage of the C-I bond.[2] This process is often accelerated by exposure to light and air.
Troubleshooting Steps:
Assess Purity: Analyze a small sample of the discolored material by HPLC or LC-MS to determine the purity and identify potential degradation products.
Purification: If the purity is compromised, recrystallization or column chromatography may be necessary. For purification, it is crucial to protect the compound from light by using amber glassware or wrapping equipment in foil.[1]
Review Storage and Handling: Ensure that the compound is stored under the recommended conditions (see FAQ Q2). When handling the material, minimize its exposure to light and air.
Issue 2: Inconsistent or Low Yields in Cross-Coupling Reactions (e.g., Suzuki, Heck, Buchwald-Hartwig)
Potential Cause 1: Deiodination: The iodine atom may be prematurely lost from the indazole ring, leading to the formation of the de-iodinated starting material. This can be influenced by the specific reaction conditions, including the catalyst, base, and temperature.
Troubleshooting Steps:
Optimize Reaction Conditions: Consider using a milder base or a lower reaction temperature.
Catalyst and Ligand Screening: The choice of palladium catalyst and ligand can significantly impact the outcome. Experiment with different ligand systems to find one that favors the desired cross-coupling over deiodination.
Potential Cause 2: Deprotection of the PMB Group: If the reaction conditions are too acidic or if certain reagents have an oxidative nature, the PMB group may be cleaved. The resulting unprotected 5-iodo-1H-indazole may have different solubility and reactivity, potentially leading to lower yields or side reactions.
Troubleshooting Steps:
Buffer the Reaction: If acidic conditions are suspected, consider adding a non-nucleophilic base to neutralize any acid present.
Ensure Inert Atmosphere: Rigorously degas all solvents and maintain a positive pressure of an inert gas (argon or nitrogen) to prevent oxidation.
Issue 3: Appearance of an Unexpected Peak in HPLC/LC-MS Analysis Corresponding to the Deprotected Indazole
Potential Cause: The presence of 5-iodo-1H-indazole is a clear indication of PMB group cleavage. This can occur during the workup, purification, or even during analysis if the mobile phase is acidic.
Troubleshooting Steps:
Analyze Workup and Purification Steps:
Acidic Washes: Avoid using strong acids during aqueous workup. If an acidic wash is necessary, use a dilute, weak acid and minimize contact time.
Silica Gel Chromatography: Standard silica gel can be slightly acidic. If deprotection is observed during chromatography, consider neutralizing the silica gel with a suitable amine (e.g., triethylamine) in the eluent or using a different stationary phase like alumina.
Evaluate Analytical Method:
Mobile Phase pH: Ensure the pH of the HPLC mobile phase is neutral or slightly basic to prevent on-column deprotection.
Sample Preparation: Prepare samples for analysis in a neutral solvent and analyze them promptly.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of 5-Iodo-1-(4-methoxybenzyl)-1H-indazole under various stress conditions. This is crucial for developing stability-indicating analytical methods.[10][11][12][13]
1. Acidic Hydrolysis:
Dissolve the compound in a suitable organic solvent (e.g., acetonitrile).
Add 0.1 M HCl.
Heat the solution at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
Neutralize the solution with a suitable base before analysis.
2. Basic Hydrolysis:
Dissolve the compound in a suitable organic solvent.
Add 0.1 M NaOH.
Maintain at room temperature for a defined period (e.g., 24 hours).
Neutralize the solution with a suitable acid before analysis.
3. Oxidative Degradation:
Dissolve the compound in a suitable solvent.
Add a solution of 3% hydrogen peroxide.
Stir at room temperature for a defined period (e.g., 24 hours).
4. Thermal Degradation:
Store the solid compound in a controlled temperature oven (e.g., 80 °C) for a defined period (e.g., 7 days).
Dissolve the stressed solid for analysis.
5. Photodegradation:
Expose a solution of the compound to a calibrated light source (e.g., a photostability chamber with a combination of UV and visible light) for a defined duration.
Analyze the solution and compare it to a control sample kept in the dark.
Analysis: Analyze all stressed samples by a suitable stability-indicating HPLC method to identify and quantify any degradation products.
Aliquot: Upon receipt, if the quantity allows, aliquot the solid 5-Iodo-1-(4-methoxybenzyl)-1H-indazole into smaller, appropriately sized amber glass vials for single or short-term use. This minimizes the exposure of the bulk material to atmospheric conditions and light with each use.
Inert Atmosphere: Purge each vial with a gentle stream of an inert gas (argon or nitrogen) for a few seconds to displace air.
Seal: Tightly seal the vials with a cap that has a chemically resistant liner. For extra protection, wrap the cap and neck of the vial with Parafilm®.
Label: Clearly label each vial with the compound name, date of receipt, and date of aliquoting.
Storage: Place the sealed vials inside a larger, light-proof container with a desiccant. Store this container in a freezer at -20°C or below.
Visualizing Degradation and Workflow
Potential Degradation Pathways
Caption: Potential degradation pathways of 5-Iodo-1-(4-methoxybenzyl)-1H-indazole.
Recommended Handling Workflow
Caption: Recommended workflow for handling 5-Iodo-1-(4-methoxybenzyl)-1H-indazole.
References
Kinetics Studies on the Hydrolysis of N-Benzoyl-4,5-diphenylimidazole Derivatives. Bulletin of the Korean Chemical Society.
[Oxidative Deprotection of p-Methoxybenzyl Ethers by a Nitroxyl Radical C
Forced Degradation Studies: Regulatory Considerations and Implementation.
Hydrolysis and Photolysis Kinetics, and Identification of Degradation Products of the Novel Bactericide 2-(4-Fluorobenzyl)-5-(Methylsulfonyl)
Stability-indicating HPLC method optimization using quality by design approach for the estimation of doripenem in bulk and pharmaceutical formulations. Journal of Applied Pharmaceutical Science.
Iodine Solution - Safety D
Protection of Light Sensitive Products. Pharmaguideline.
Oxidative Deprotection of p-Methoxybenzyl Ethers via Metal-Free Photoredox Catalysis. The Journal of Organic Chemistry.
Iodide enhances degradation of histidine sidechain and imidazoles and forms new iodinated aromatic disinfection byproducts during chlorination.
How To Protect Light Sensitive Products. LFA Tablet Presses.
Thermal stability of N-heterocycle-stabilized iodanes – a systematic investigation. Beilstein Journal of Organic Chemistry.
TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Journal of Drug Delivery and Therapeutics.
Synthesis and reactivity of azole-based iodazinium salts. Beilstein Journal of Organic Chemistry.
Chemoselective Oxidation of p-Methoxybenzyl Ethers by an Electronically Tuned Nitroxyl Radical C
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. International Journal of Pharmaceutical Sciences and Research.
Validation of forced degradation and stability-indicating studies of a nanoformulation using Spectroscopic technique. Mediterranean Journal of Medical Research.
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Troubleshooting low conversion rates for 5-Iodo-1-(4-methoxybenzyl)-1h-indazole derivatives
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the synthesis of 5-Iodo-1-(4-methoxybenzyl)-1H-indazole and its derivatives. Low conve...
Author: BenchChem Technical Support Team. Date: April 2026
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the synthesis of 5-Iodo-1-(4-methoxybenzyl)-1H-indazole and its derivatives. Low conversion rates and undesirable side reactions are common hurdles in heterocyclic chemistry. This document provides in-depth, field-proven insights and troubleshooting protocols to help you optimize your synthetic strategy and achieve higher yields.
Troubleshooting Guide: Low Conversion Rates & Side Reactions
This section addresses specific, common problems encountered during the synthesis in a question-and-answer format.
Section 1: N-Alkylation of 5-Iodo-1H-indazole
The direct N-alkylation of the indazole scaffold is a critical step that is often plagued by issues of regioselectivity, directly impacting the yield of the desired N1-substituted product.[1][2] The two nitrogen atoms in the indazole ring are both nucleophilic, leading to a potential mixture of N1 and N2 isomers.[3]
Q1: My N-alkylation of 5-iodo-1H-indazole with 4-methoxybenzyl chloride/bromide results in a mixture of N1 and N2 isomers, with low yield of the desired N1 product. How can I improve N1-selectivity?
A1: Achieving high N1-regioselectivity is a classic challenge in indazole chemistry and hinges on exploiting the thermodynamic stability of the 1H-indazole tautomer.[3] The choice of base and solvent is the most critical factor influencing the N1:N2 ratio.[1][4]
Causality & Strategy:
The goal is to favor the formation of the thermodynamically more stable N1-alkylated product.[5] This is typically achieved by using a strong, non-nucleophilic base in a polar aprotic solvent. This combination ensures complete deprotonation of the indazole, forming an anion that is then alkylated.
Optimal Base/Solvent System: The combination of sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) is highly effective for promoting N1-alkylation.[4] It is theorized that the sodium cation (Na⁺) coordinates with the N2 nitrogen and any electron-rich substituent at the C3 position, sterically hindering the approach of the electrophile to the N2 position.[1]
Sub-optimal Conditions: Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in solvents like N,N-dimethylformamide (DMF) can lead to poor selectivity, often yielding significant amounts of the N2 isomer or failing to proceed to completion.[6][7] These conditions may not fully deprotonate the indazole, leading to alkylation of the neutral molecule where the N2 lone pair can be more kinetically accessible.[8]
Troubleshooting Actions:
Switch to NaH/THF: If you are using K₂CO₃/DMF or similar systems, switch to 1.2 equivalents of NaH (60% dispersion in mineral oil) in anhydrous THF.
Control Temperature: Perform the deprotonation step at 0 °C to control the reaction rate before adding the 4-methoxybenzyl halide. Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.[1]
Ensure Anhydrous Conditions: Water will quench the NaH and inhibit the reaction. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).
Q2: The overall conversion in my N-alkylation reaction is low, with significant unreacted 5-iodo-1H-indazole remaining. What are the potential causes?
A2: Low or incomplete conversion, even with the correct isomer being formed, points to issues with reagents, conditions, or reaction kinetics.
Causality & Strategy:
Several factors can lead to a stalled reaction:
Insufficient Deprotonation: The base may be old, inactive, or used in insufficient quantity.[9]
Poor Reagent Quality: The alkylating agent (4-methoxybenzyl chloride/bromide) may have degraded. Benzyl halides are susceptible to hydrolysis.
Low Reactivity: The reaction temperature may be too low for the specific combination of reagents.
Solvent Issues: The chosen solvent may not be suitable for the reaction, leading to poor solubility or reactivity.[1][9]
Troubleshooting Actions:
Verify Base Activity: Use a fresh bottle of NaH or titrate your base to confirm its activity. Increase the stoichiometry to 1.2-1.5 equivalents.[9]
Check Alkylating Agent: Verify the purity of your 4-methoxybenzyl halide by NMR or LC-MS. If necessary, purify it before use.
Increase Temperature: If the reaction is sluggish at room temperature, gently heat the mixture (e.g., to 50 °C) after the initial addition at 0 °C.[6] Monitor carefully for decomposition.
Solvent Optimization: While THF is recommended for selectivity, if solubility is an issue, consider switching to anhydrous DMF. Be aware this may require re-optimization to maintain N1-selectivity.[9]
Table 1: Comparison of Common N-Alkylation Conditions for Indazoles
Base / Solvent System
Typical N1:N2 Ratio
Typical Yield (N1)
Key Considerations
Reference(s)
NaH / THF
>95 : 5
70-95%
Highly selective for N1. Requires strictly anhydrous conditions.
Section 2: Iodination of 1-(4-methoxybenzyl)-1H-indazole
If your synthetic route involves iodinating the pre-formed 1-(4-methoxybenzyl)-1H-indazole, challenges typically arise from the reactivity of the iodinating agent and the stability of the product.
Q3: My electrophilic iodination of 1-(4-methoxybenzyl)-1H-indazole is not going to completion. How can I improve the conversion rate?
A3: Incomplete iodination is often due to an insufficiently reactive electrophilic iodine species or sub-optimal reaction conditions. The indazole ring is electron-rich, but the C5 position must be effectively targeted.
Causality & Strategy:
The reaction proceeds via an electrophilic aromatic substitution mechanism. The key is to generate a potent electrophile (I⁺ or a polarized equivalent) that can attack the indazole ring.
Iodinating Agents: Molecular iodine (I₂) alone is often not electrophilic enough. It requires an activator or a base. N-Iodosuccinimide (NIS) is a common and effective source of electrophilic iodine for electron-rich heterocycles.[10] A combination of I₂ and a base like KOH in DMF is also reported to be effective for iodinating indazoles at the 3-position, and similar principles can apply to the 5-position depending on the substrate.[11][12]
Reaction Conditions: Temperature and reaction time are critical. Some iodinations require heating to proceed at a reasonable rate.
Troubleshooting Actions:
Change Iodinating Agent: If using I₂ alone, switch to N-Iodosuccinimide (NIS) in a solvent like acetonitrile or DMF.
Use an Activator: If using I₂, add an oxidizing agent or a Lewis acid to generate a more potent electrophile. Alternatively, a base like KOH can facilitate the reaction.[11]
Increase Temperature: Gently heat the reaction mixture (e.g., to 60-80 °C) and monitor by TLC or LC-MS.
Increase Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the iodinating agent.
Q4: I am observing decomposition and the formation of dark-colored impurities during my iodination step, leading to a low yield of impure product.
A4: Aryl iodides can be sensitive, and decomposition often points to harsh reaction conditions, instability in the presence of light, or side reactions like de-iodination.[13]
Causality & Strategy:
De-iodination: The carbon-iodine bond can be labile, especially in the presence of transition metal impurities, strong bases, or light.[13] This side reaction cleaves the iodine, reverting back to the starting material.
Over-iodination: While less common for the 5-position, using a large excess of a powerful iodinating agent could potentially lead to di-iodinated products.[14]
Oxidation/Decomposition: The reaction conditions (e.g., high heat, presence of an oxidant for I₂) might be degrading the sensitive indazole ring or the 4-methoxybenzyl group.
Troubleshooting Actions:
Protect from Light: Wrap the reaction flask in aluminum foil to prevent photochemical decomposition.[13]
Moderate Temperature: Avoid excessive heat. Use the lowest temperature that allows the reaction to proceed at a reasonable rate.
Use Milder Reagents: Consider using less harsh iodinating systems, such as NIS at room temperature, before resorting to more aggressive conditions.
Control Reaction Time: Monitor the reaction closely and work it up as soon as the starting material is consumed to minimize product degradation.[13]
Aqueous Workup: Upon completion, quench the reaction and perform a wash with an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) to remove any excess iodine and iodine-containing byproducts.[15]
Frequently Asked Questions (FAQs)
FAQ 1: What are the critical quality control checks for my starting materials?
Ensure your 5-iodo-1H-indazole is pure; impurities can interfere with the N-alkylation. Check its identity and purity via ¹H NMR and melting point. For the 4-methoxybenzyl chloride/bromide, confirm its purity by NMR. It should be stored in a desiccator as it can hydrolyze to the corresponding alcohol, which is unreactive under these conditions.
FAQ 2: How can I effectively monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is a fast and effective method. Use a solvent system like ethyl acetate/hexanes. The N1 and N2 isomers often have slightly different Rf values, allowing you to monitor the formation of both. The final product will be significantly less polar than the starting indazole. For more precise monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal to track the consumption of starting material and the appearance of product masses.[16][17]
FAQ 3: What are the best practices for purifying the final 5-Iodo-1-(4-methoxybenzyl)-1H-indazole?
Flash column chromatography on silica gel is the most common method.[1][9] A gradient elution system, typically starting with a low polarity mixture (e.g., 5% ethyl acetate in hexanes) and gradually increasing the polarity, is effective for separating the desired N1 product from the N2 isomer and any unreacted starting material.
FAQ 4: Are there stability concerns with the final product?
Aryl iodides, including your target compound, can be light-sensitive and may slowly decompose over time, especially if exposed to light and air.[13] It is best to store the purified product in an amber vial, under an inert atmosphere (argon or nitrogen), and in a refrigerator or freezer to ensure long-term stability.[13]
Visualizations and Workflows
Troubleshooting Workflow for Low Conversion
The following diagram provides a logical decision-making process for diagnosing and solving low conversion rates in your synthesis.
Caption: A logical workflow to identify and resolve common synthesis issues.
Competing N-Alkylation Pathways
This diagram illustrates the critical choice point in the N-alkylation reaction, leading to either the desired N1 product or the undesired N2 isomer.
Caption: Competing N1 and N2 alkylation pathways of 5-iodo-1H-indazole.
Experimental Protocols
These are generalized protocols and may require optimization for specific substrates or scales. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: N1-Selective Alkylation of 5-Iodo-1H-indazole
This protocol is optimized for achieving high N1-regioselectivity.[1][4]
Materials:
5-Iodo-1H-indazole (1.0 equiv)
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)
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FTIR spectroscopy reference spectrum for 5-Iodo-1-(4-methoxybenzyl)-1h-indazole
FTIR Spectroscopy Reference Guide for 5-Iodo-1-(4-methoxybenzyl)-1H-indazole: A Comparative Analysis of Vibrational Spectroscopic Techniques Introduction In modern drug development and medicinal chemistry, halogenated in...
Author: BenchChem Technical Support Team. Date: April 2026
FTIR Spectroscopy Reference Guide for 5-Iodo-1-(4-methoxybenzyl)-1H-indazole: A Comparative Analysis of Vibrational Spectroscopic Techniques
Introduction
In modern drug development and medicinal chemistry, halogenated indazole derivatives act as critical pharmacophores. Specifically, 5-Iodo-1-(4-methoxybenzyl)-1H-indazole serves as a vital intermediate; the iodine atom at the 5-position provides a versatile handle for cross-coupling reactions (e.g., Suzuki or Sonogashira couplings), while the 4-methoxybenzyl (PMB) group acts as a robust protecting group for the N1 position.
For researchers synthesizing this compound, Fourier Transform Infrared (FTIR) spectroscopy is the frontline analytical tool for rapid structural verification. This guide provides a comprehensive reference for the vibrational fingerprint of 5-Iodo-1-(4-methoxybenzyl)-1H-indazole, objectively compares the analytical techniques used to acquire these spectra, and details self-validating experimental protocols to ensure scientific integrity.
Theoretical Vibrational Assignments: The Spectral Fingerprint
When analyzing the FTIR spectrum of 5-Iodo-1-(4-methoxybenzyl)-1H-indazole, the absence of specific peaks is just as informative as their presence. The successful alkylation of the indazole core at the N1 position is immediately confirmed by the complete disappearance of the broad N-H stretching band typically found between 3100–3400 cm⁻¹.
Key diagnostic absorption bands include:
Ether C-O-C Stretches (PMB Group): The methoxybenzyl group exhibits a strong, asymmetric alkyl aryl ether C-O stretch near 1230–1250 cm⁻¹ [1]. A corresponding symmetric stretch is typically observed around 1030 cm⁻¹ .
Indazole Core Vibrations: The complex aromatic system of the indazole ring produces multiple sharp bands. The C=N and C=C stretching vibrations appear in the 1500–1650 cm⁻¹ region, while in-plane C-N stretching and C-H rocking modes dominate the 1300–1450 cm⁻¹ fingerprint region[2].
Aromatic C-H Stretches: Weak to moderate sharp peaks just above 3000 cm⁻¹ (typically 3010–3050 cm⁻¹ ) confirm the presence of the aromatic protons on both the indazole and benzyl rings.
Carbon-Iodine (C-I) Stretch: Due to the heavy atomic mass of iodine, the C-I stretching frequency requires less energy and falls into the far-infrared/lower mid-infrared region, typically observed between 500–600 cm⁻¹ [1].
Comparative Performance Analysis: FTIR vs. Orthogonal Techniques
Not all spectroscopic sampling methods yield identical reference spectra. The choice of technique impacts resolution, sensitivity to specific functional groups, and sample recovery. Table 1 objectively compares Attenuated Total Reflectance (ATR-FTIR), Transmission (KBr Pellet), and FT-Raman spectroscopy for the analysis of this specific compound.
Table 1: Comparison of Vibrational Spectroscopic Techniques for 5-Iodo-1-(4-methoxybenzyl)-1H-indazole
Moderate: Detectable, provided the spectrometer optics (e.g., KBr beamsplitter) support <600 cm⁻¹
Poor: Sample is permanently embedded in a hygroscopic salt matrix
FT-Raman Spectroscopy
Orthogonal validation of heavy atom halogens
Moderate
Excellent: The highly polarizable C-I bond yields a very strong Raman scattering signal
Excellent: Non-destructive; requires no sample preparation
Expert Insight: While ATR-FTIR is the modern standard due to its speed, it applies an optical phenomenon (evanescent wave penetration) that is wavelength-dependent. Peaks at higher wavenumbers (e.g., C-H stretches) will appear artificially weaker compared to a KBr transmission spectrum unless an ATR-correction algorithm is applied. Furthermore, to definitively confirm the 5-iodo substituent, FT-Raman is vastly superior to FTIR because the C-I bond is highly polarizable but has a weak dipole moment change[3].
To ensure trustworthiness and reproducibility, the following protocols integrate internal validation steps to prevent spectral artifacts.
Protocol 1: Attenuated Total Reflectance (ATR) FTIR
System Purge & Cleaning: Clean the diamond ATR crystal using a lint-free wipe and analytical-grade isopropanol. Allow the solvent to evaporate completely. Causality: Residual solvent will introduce false C-H and C-O peaks, invalidating the PMB group analysis.
Background Acquisition: Record a background spectrum (32 scans, 4 cm⁻¹ resolution) immediately prior to sample analysis. This digitally subtracts ambient atmospheric H₂O and CO₂, which fluctuate constantly.
Sample Application: Deposit approximately 2–5 mg of crystalline 5-Iodo-1-(4-methoxybenzyl)-1H-indazole directly onto the center of the ATR crystal.
Compression: Lower the pressure anvil until the clutch clicks. Causality: Intimate contact between the crystal and the sample is mandatory. Poor contact reduces the depth of penetration of the evanescent wave, leading to a low signal-to-noise ratio.
Data Processing: Acquire the spectrum. Apply an ATR correction algorithm to normalize peak intensities for direct comparison against historical transmission libraries.
Protocol 2: Transmission FTIR (KBr Pellet)
Matrix Preparation: Dry spectroscopic-grade Potassium Bromide (KBr) in an oven at 110°C for at least 2 hours to remove absorbed moisture.
Sample Milling: In an agate mortar, gently grind 1 mg of 5-Iodo-1-(4-methoxybenzyl)-1H-indazole with 100 mg of the dried KBr. Causality: Vigorous grinding can induce polymorphic transformations or localized melting. Gentle, thorough mixing ensures a homogeneous dispersion, preventing the "Christiansen effect" (asymmetric peak distortion due to particle scattering).
Pellet Pressing: Transfer the mixture to a 13 mm die and press under vacuum at 10 tons of pressure for 2 minutes to form a transparent disk.
Validation Check: Visually inspect the pellet. If it is opaque or cloudy, water was absorbed during preparation, which will result in a massive, false O-H stretch at 3400 cm⁻¹ that could be misinterpreted as a failed N1-alkylation. Discard and remake if opaque.
Acquisition: Mount the pellet in the transmission holder and acquire the spectrum (32 scans, 4 cm⁻¹ resolution).
Spectral Validation Workflow
The following logic diagram outlines the sequential decision-making process for validating the synthesis of 5-Iodo-1-(4-methoxybenzyl)-1H-indazole using vibrational data.
Caption: Workflow for the vibrational spectroscopic validation of 5-Iodo-1-(4-methoxybenzyl)-1H-indazole.
Conclusion
Validating the structure of 5-Iodo-1-(4-methoxybenzyl)-1H-indazole requires a nuanced understanding of its functional groups. While ATR-FTIR is the most efficient method for confirming the success of the N1-alkylation (via the absence of the N-H stretch) and the presence of the PMB ether linkages, researchers must be aware of its limitations in the far-infrared region. For comprehensive reference library generation, combining transmission FTIR with FT-Raman spectroscopy ensures that both the organic framework and the heavy halogen substituent are definitively characterized.
References
Comparative studies of functional groups present in invasive and economically important plant leaf methanolic extracts by using FTIR spectroscopic analysis
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URL
Structural Validation of 5-Iodo-1-(4-methoxybenzyl)-1H-indazole: A Comparative Guide to X-ray Crystallography vs. Alternative Modalities
Executive Summary In the development of small-molecule therapeutics, halogenated indazoles serve as critical pharmacophores and synthetic intermediates. Specifically, 5-Iodo-1-(4-methoxybenzyl)-1H-indazole is a highly va...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the development of small-molecule therapeutics, halogenated indazoles serve as critical pharmacophores and synthetic intermediates. Specifically, 5-Iodo-1-(4-methoxybenzyl)-1H-indazole is a highly valued building block; the 5-iodo substituent provides an optimal handle for transition-metal-catalyzed cross-coupling, while the 4-methoxybenzyl (PMB) group serves as a robust N-protecting group.
However, the N-alkylation of indazoles notoriously yields mixtures of N1 and N2 regioisomers. As a Senior Application Scientist, I frequently encounter downstream synthetic failures caused by misassigned indazole regiochemistry. This guide objectively compares X-ray crystallography against Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), demonstrating why single-crystal X-ray diffraction remains the gold standard for absolute structural and spatial validation.
The Regiochemical Challenge in Indazole Synthesis
When synthesizing 1-(4-methoxybenzyl)-1H-indazoles, the alkylation of the 1H-indazole core with 4-methoxybenzyl chloride (PMB-Cl) typically proceeds with poor regioselectivity, yielding both N1-PMB and N2-PMB isomers ()[1]. While the 5-iodo substituent provides a valuable handle for subsequent reactions, its electron-withdrawing nature subtly influences the electronic distribution of the indazole ring, further complicating predictive alkylation models. Differentiating the N1 from the N2 isomer is an absolute requirement before advancing this intermediate into high-value drug development pipelines.
Comparative Modalities: X-ray vs. NMR vs. Mass Spectrometry
To establish a self-validating analytical system, researchers must understand the mechanistic limitations of each technique.
Table 1: Performance Comparison of Structural Validation Techniques
Analytical Modality
Primary Output
Regiochemical Certainty (N1 vs N2)
Sample Requirement
Throughput
Mechanistic Limitations
Mass Spectrometry (ESI)
Exact Mass & Isotope Pattern
Low (Isomers have identical mass)
< 1 mg
High
Cannot distinguish spatial connectivity or regiochemistry.
2D NMR (NOESY/HMBC)
Through-space & bond connectivity
Moderate to High
5–15 mg
Medium
Heavy atom (Iodine) shifts can obscure NOE signals[2].
X-ray Crystallography
Absolute 3D Electron Density
Absolute (100%)
Single Crystal (~0.1 mm)
Low
Requires high-quality, untwinned single crystals[3].
The Causality Behind the Data:
Mass Spectrometry: Confirms the exact mass (
C15H13IN2O
) and the characteristic isotopic pattern of iodine. However, MS cannot distinguish between the N1 and N2 regioisomers because their fragmentation pathways are nearly identical.
NMR Spectroscopy: 2D NMR (specifically NOESY or HMBC) is the standard frontline tool for indazoles ()[2]. A Nuclear Overhauser Effect (NOE) cross-peak between the benzylic protons of the PMB group and the C7-H proton of the indazole suggests N1 alkylation. However, the heavy 5-iodo substituent causes chemical shift perturbations, and ambiguous NOE signals occasionally lead to catastrophic misassignments.
X-ray Crystallography: Provides an unambiguous 3D electron density map. The presence of the heavy iodine atom (
Z=53
) results in significant anomalous scattering. This not only anchors the phase problem during structure solution but provides absolute certainty of the spatial relationship between the iodine atom and the PMB group ()[3].
To guarantee trustworthiness, the experimental protocol must be a self-validating system. Below is the optimized methodology for validating 5-Iodo-1-(4-methoxybenzyl)-1H-indazole.
Workflow for the structural validation of 5-Iodo-1-(4-methoxybenzyl)-1H-indazole.
Step 1: Crystal Growth via Vapor Diffusion
Causality: 5-Iodo-1-(4-methoxybenzyl)-1H-indazole is highly lipophilic. Vapor diffusion allows for a slow, thermodynamically controlled transition from solution to solid state, minimizing crystal twinning and defects.
Dissolve 10 mg of the purified compound in 0.5 mL of dichloromethane (good solvent) in a 2 mL inner glass vial.
Place the inner vial inside a 20 mL outer vial containing 3 mL of pentane (antisolvent).
Seal the outer vial tightly and incubate at 4°C for 48-72 hours undisturbed.
Harvest the resulting colorless prismatic crystals using a polarized light microscope to ensure single-domain integrity.
Step 2: Data Collection at Cryogenic Temperatures
Causality: Collecting data at 100 K minimizes thermal motion (Debye-Waller factors), sharpening the electron density peaks and improving the resolution of the lighter atoms (C, N, O) against the overwhelming electron density of the iodine atom.
Mount a single crystal (approx. 0.2 x 0.1 x 0.1 mm) on a MiTeGen loop using paratone oil.
Transfer immediately to a diffractometer equipped with a microfocus Mo-Kα source (
λ=0.71073A˚
) and a nitrogen cryostream set to 100 K.
Collect a full sphere of data utilizing
ω
and
ϕ
scans to ensure high redundancy, which is critical for the accurate absorption correction of the highly absorbing iodine atom.
Step 3: Structure Solution and Refinement
Causality: A self-validating structural model must converge with low error metrics to definitively prove the N1 over N2 connectivity.
Perform numerical absorption correction based on crystal faces (analytical) or multi-scan methods (e.g., SADABS) to correct for iodine's high absorption coefficient.
Solve the structure using intrinsic phasing (e.g., SHELXT). The iodine atom will immediately appear as the highest peak in the difference Fourier map.
Refine the structure using full-matrix least-squares on
F2
(SHELXL). Animate anisotropic displacement parameters for all non-hydrogen atoms.
Validation Check: Visually confirm the covalent bond between the N1 atom of the indazole and the
CH2
of the PMB group.
Self-Validating Crystallographic Metrics
To trust the X-ray data, the refinement must meet strict mathematical criteria. Below are the target metrics that confirm a successful validation.
Indicates excellent agreement between the calculated and observed electron density models.
wR2 (Weighted R-factor)
< 0.15 (15%)
Accounts for data variance; ensures no systematic errors in the refinement of the indazole core.
Goodness-of-Fit (GooF)
0.95 – 1.05
Validates that the model correctly estimates the standard uncertainties of the diffraction data.
Residual Electron Density
< 1.0
e/A˚3
Ensures no "ghost" atoms remain, particularly critical near the heavy Iodine (
Z=53
) atom.
Conclusion
While NMR provides rapid, high-throughput structural connectivity, the regiochemical ambiguity inherent in N-alkylated indazoles necessitates orthogonal validation. X-ray crystallography leverages the heavy-atom effect of the 5-iodo substituent to deliver an indisputable, self-validating 3D model, ensuring the integrity of downstream drug development campaigns.
References
Title: Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations
Source: National Institutes of Health (NIH) / PMC
URL: [Link]
Title: A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles
Source: Canadian Science Publishing
URL: [Link]
Advanced LC-MS/MS Strategies for Forced Degradation Analysis of 5-Iodo-1-(4-methoxybenzyl)-1H-indazole
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Methodology Comparison Guide & Experimental Workflow Introduction & Chemical Context The indazole scaffold is a privil...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Content Type: Methodology Comparison Guide & Experimental Workflow
Introduction & Chemical Context
The indazole scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors and NMDA receptor antagonists[1]. Specifically, 5-Iodo-1-(4-methoxybenzyl)-1H-indazole serves as both a critical synthetic intermediate and a core pharmacophore in advanced drug discovery. The 4-methoxybenzyl (PMB) group is often employed as a nitrogen-protecting group, but it also appears in final Active Pharmaceutical Ingredients (APIs).
Understanding the degradation profile of this compound under ICH Q1A(R2) forced degradation conditions is paramount for establishing shelf-life and safety[2]. However, the unique chemical properties of this molecule—namely, the acid-labile PMB group[3] and the photolabile carbon-iodine (C-I) bond[4]—present significant analytical challenges that traditional HPLC methodologies struggle to resolve.
The Analytical Challenge: Why Traditional HPLC Falls Short
Monitoring the forced degradation of 5-Iodo-1-(4-methoxybenzyl)-1H-indazole requires an analytical system capable of resolving isobaric degradants, retaining highly polar cleavage fragments, and accurately identifying unknown pathways[5].
When utilizing a Standard HPLC-UV/Single Quadrupole (SQ) MS with a C18 column , scientists frequently encounter three critical failures:
Poor Retention of Polar Fragments: Upon acidic cleavage, the resulting 5-iodo-1H-indazole often co-elutes with the solvent front on standard C18 stationary phases.
Inadequate Resolution of Photolytic Products: Photolysis triggers homolytic cleavage of the C-I bond, yielding a des-iodo degradant (1-(4-methoxybenzyl)-1H-indazole). The structural similarity between the parent and this degradant leads to peak tailing and co-elution on standard HPLC systems.
Lack of Mass Accuracy: Single Quadrupole (SQ) MS systems lack the high-resolution exact mass capabilities required to distinguish between true oxidative degradation (addition of oxygen) and solvent adduct formation.
Platform Comparison: UPLC-HRMS (Biphenyl) vs. HPLC-SQ (C18)
To overcome these limitations, we compare the traditional approach against an advanced UPLC-Quadrupole Time-of-Flight (Q-TOF) HRMS system utilizing a sub-2 µm Biphenyl column .
The causality behind selecting a Biphenyl stationary phase lies in its orthogonal selectivity. Unlike C18 columns that rely purely on hydrophobic dispersion forces, Biphenyl columns leverage
π−π
interactions. This is highly effective for retaining the electron-deficient iodo-indazole ring and separating it from the electron-rich PMB cleavage products. Coupled with UPLC fluidics, this system delivers superior peak capacity[5].
Table 1: Method Performance Comparison
Parameter
Traditional HPLC-SQ MS (C18)
Advanced UPLC-Q-TOF HRMS (Biphenyl)
Stationary Phase
5 µm C18 (150 x 4.6 mm)
1.6 µm Biphenyl (100 x 2.1 mm)
Primary Interaction
Hydrophobic (Dispersion)
Hydrophobic +
π−π
Interactions
Run Time
35.0 minutes
8.5 minutes
Mass Accuracy
±
0.5 Da (Nominal)
< 2 ppm (Exact Mass)
Des-iodo Resolution
Rs
= 1.2 (Co-elution risk)
Rs
= 3.8 (Baseline resolution)
Sensitivity (LOD)
50 ng/mL
0.5 ng/mL
Experimental Protocols (Self-Validating System)
To ensure trustworthiness and reproducibility, the following self-validating protocol outlines the forced degradation and subsequent LC-MS analysis workflow[6].
Step 1: Forced Degradation Sample Preparation
Prepare a stock solution of 5-Iodo-1-(4-methoxybenzyl)-1H-indazole at 1.0 mg/mL in LC-MS grade Acetonitrile.
Acid Hydrolysis: Mix 1.0 mL stock with 1.0 mL of 0.1 N HCl. Incubate at 60°C for 24 hours. Neutralize with 1.0 mL of 0.1 N NaOH.
Base Hydrolysis: Mix 1.0 mL stock with 1.0 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours. Neutralize with 1.0 mL of 0.1 N HCl.
Oxidation: Mix 1.0 mL stock with 1.0 mL of 3%
H2O2
. Incubate at room temperature for 24 hours.
Photolysis: Expose 2.0 mL of stock solution in a quartz vial to UV/Vis light (1.2 million lux hours, 200 Wh/m²) per ICH Q1B.
Validation Check: All samples are diluted to a final concentration of 10 µg/mL using mobile phase A prior to injection to prevent detector saturation.
Step 2: UPLC-Q-TOF HRMS Conditions
Column: CORTECS UPLC Biphenyl, 1.6 µm, 2.1 x 100 mm.
Mobile Phase A: 0.1% Formic Acid in MS-grade Water.
Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.
Gradient: 5% B hold for 1 min, ramp to 95% B over 6 mins, hold for 1 min, re-equilibrate for 1.5 mins.
Flow Rate: 0.4 mL/min.
MS Settings: Electrospray Ionization (ESI) in positive mode. Capillary voltage 2.5 kV, Source temp 120°C, Desolvation temp 500°C. Data acquired from m/z 50 to 1000.
Experimental workflow for forced degradation and UPLC-MS analysis.
Results & Mechanistic Discussion
The UPLC-HRMS platform successfully elucidated the degradation pathways that the traditional HPLC system missed. The exact mass capabilities allowed for the definitive assignment of degradation products (DPs).
Acidic/Oxidative Cleavage: The PMB group is highly susceptible to acidic and oxidative environments[3]. The UPLC-HRMS data confirmed the presence of 5-iodo-1H-indazole (m/z 244.9573) and the corresponding 4-methoxybenzyl cation, which traps water and ionizes as m/z 121.0650 (loss of
H2O
from the alcohol). The Biphenyl column successfully retained the polar 5-iodo-1H-indazole, whereas it was lost in the void volume on the C18 column.
Photolytic De-iodination: Iodoaromatic compounds undergo rapid photodegradation[4]. UV exposure causes homolytic cleavage of the C-I bond, generating an aryl radical that abstracts a hydrogen atom from the solvent. The resulting des-iodo degradant (m/z 239.1184) was baseline-resolved from the parent compound exclusively on the Biphenyl column due to differences in
π−π
stacking without the bulky iodine atom.
Mechanistic degradation pathways of 5-Iodo-1-(4-methoxybenzyl)-1H-indazole.
Conclusion
For complex halogenated and protected scaffolds like 5-Iodo-1-(4-methoxybenzyl)-1H-indazole, traditional HPLC-UV/SQ MS methodologies are insufficient for comprehensive stability profiling. Upgrading to a UPLC-Q-TOF HRMS system paired with a Biphenyl stationary phase provides the necessary orthogonal selectivity and mass accuracy to confidently map degradation pathways, ensuring robust regulatory submissions and safer drug development.
References
Utilizing UPLC/MS for Conducting Forced Degradation Studies. lcms.cz.
A stability-indicating QTRAP LC-MS/MS method for identification and structural characterization of degradation products of indapamide. RSC Publishing.
LC-MS based stability-indicating method for studying the degradation of lonidamine under physical and chemical stress conditions. NIH.
Technical Guide: Physicochemical Characterization of 4,5,6,7-Tetraiodo-1H-benzimidazole. Benchchem.
Indazole as a Phenol Bioisostere: Structure–Affinity Relationships of GluN2B-Selective NMDA Receptor Antagonists. ACS Publications.
Synthetic Studies to Help Elucidate the Metabolism of the Preclinical Candidate TBAJ-876. NIH.
Comprehensive Standard Operating Procedure (SOP): Handling and Disposal of 5-Iodo-1-(4-methoxybenzyl)-1H-indazole
5-Iodo-1-(4-methoxybenzyl)-1H-indazole is a highly valuable synthetic building block in medicinal chemistry, frequently utilized in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) due to its reac...
Author: BenchChem Technical Support Team. Date: April 2026
5-Iodo-1-(4-methoxybenzyl)-1H-indazole is a highly valuable synthetic building block in medicinal chemistry, frequently utilized in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) due to its reactive iodo handle and protected N1 position. While its synthetic utility is vast, its disposal requires strict adherence to environmental regulations.
As a laboratory professional, your chemical management strategy must prioritize safety, regulatory compliance, and environmental stewardship. This guide provides actionable, causality-driven protocols for managing this compound across various waste streams, ensuring your laboratory operates at the highest standard of safety.
Physicochemical & Hazard Profiling
Understanding the physical and chemical nature of a compound is the first step in establishing a self-validating safety protocol. All quantitative data regarding this compound's disposal profile is summarized below.
Property / Parameter
Value / Classification
Operational Implication
Chemical Formula
C15H13IN2O
Contains iodine; strictly dictates routing to a halogenated waste stream.
Molecular Weight
364.18 g/mol
Heavy solid; prone to settling in heterogeneous liquid waste mixtures.
Halogen Content (Iodine)
~34.8% by weight (348,000 mg/kg)
Vastly exceeds the EPA 1,000 mg/kg threshold for Halogenated Organic Compounds (HOCs).
Physical State
Solid (Powder/Crystalline)
Risk of aerosolization during transfer; mandates handling within a certified fume hood.
Solubility
Soluble in DCM, DMF, DMSO
Liquid waste will likely be co-mingled with these organic solvents.
The Causality of Halogenated Waste Segregation
Why can't this compound be disposed of in the general organic waste stream?
The answer lies in the thermodynamics of incineration and environmental law. Under the EPA's Resource Conservation and Recovery Act (RCRA) regulations (specifically 40 CFR 268.42), nonliquid hazardous wastes containing Halogenated Organic Compounds (HOCs) at concentrations
≥
1,000 mg/kg must undergo specific high-temperature incineration (technology codes CMBST or INCIN) [1].
Standard incinerators are designed for carbon, hydrogen, and oxygen. When halogens (like the iodine in 5-Iodo-1-(4-methoxybenzyl)-1H-indazole) are introduced, combustion generates highly corrosive and toxic halogen acids (e.g., hydrogen iodide, HI). Facilities permitted to process halogenated waste are equipped with specialized caustic wet scrubbers to neutralize these acids before they can be released into the atmosphere [2].
Because 5-Iodo-1-(4-methoxybenzyl)-1H-indazole contains approximately 348,000 mg/kg of iodine, it is strictly classified as an HOC. Mixing it with non-halogenated waste exponentially increases the volume of waste requiring this expensive, energy-intensive treatment, and doing so violates federal regulations, risking severe penalties and damage to standard incineration infrastructure[3].
Waste Routing Visualization
To prevent cross-contamination of waste streams, follow the logical routing diagram below when disposing of the compound in various states.
Decision tree for segregating 5-Iodo-1-(4-methoxybenzyl)-1H-indazole into compliant waste streams.
Step-by-Step Disposal Workflows
Protocol A: Solid Waste (Unused or Expired Reagent)
Segregation : Designate a specific, chemically compatible container (e.g., wide-mouth HDPE or glass jar) strictly for "Halogenated Organic Solid Waste."
Labeling : Affix a hazardous waste label immediately. Explicitly list "5-Iodo-1-(4-methoxybenzyl)-1H-indazole" and check the "Toxic" and "Environmental Hazard" boxes.
Transfer : Operating entirely within a certified fume hood, carefully transfer the solid using a static-free spatula. Causality: This prevents the aerosolization of the fine powder, protecting the researcher from inhalation exposure.
Storage : Seal the container with a secure, screw-top cap and store it in a designated secondary containment tray away from strong oxidizers or incompatible metals.
Solvent Compatibility Check : Ensure the reaction solvent (e.g., DCM, DMF, DMSO) is compatible with the "Halogenated Organic Liquid Waste" stream. Do not mix with acidic or aqueous heavy-metal waste streams.
Quenching & Separation : If the reaction mixture contains reactive species (e.g., unreacted organometallics or active palladium catalysts), quench the solution appropriately (e.g., with aqueous ammonium chloride). Perform a liquid-liquid extraction and separate the organic layer.
Collection : Funnel the organic layer containing the indazole derivative into a designated halogenated liquid waste carboy.
Volume Management : Never fill the liquid waste container beyond 80% capacity. Causality: Leaving headspace allows for vapor expansion, mitigating the risk of container rupture due to pressure buildup from volatile solvents. Keep the container capped when not actively adding waste.
Evaporation (Fume Hood) : Allow residual volatile halogenated solvents (like DCM used in column chromatography) to evaporate from silica gel or vials within the fume hood before final disposal.
Double-Bagging : Collect dry, chemically contaminated consumables in a puncture-resistant, clear plastic bag. Double-bag the waste to prevent puncture leaks from broken glass or sharp plastic edges.
Disposal Stream : Place the sealed bags into a solid hazardous waste bin designated for chemically contaminated labware. Do not place these in standard biohazard or municipal trash bins.
Spill Response & Decontamination
In the event of an accidental release, immediate and correct action is required to prevent environmental contamination:
Solid Spill : Do not dry sweep, as this will aerosolize the iodinated compound. Moisten the powder slightly with a compatible solvent (e.g., a small amount of isopropanol) to suppress dust generation. Wipe up the slurry with absorbent pads, and dispose of the pads in the solid hazardous waste stream.
Liquid Spill : Use universal absorbent pads or spill control pillows to contain the spread. Once absorbed, place the saturated material in a sealed container labeled as halogenated hazardous waste and ventilate the area thoroughly.
References
40 CFR 268.42 -- Treatment standards expressed as specified technologies.
Source: eCFR (Electronic Code of Federal Regulations)
URL:[Link]
Frequent Questions About Land Disposal Restrictions for Hazardous Waste
Source: US Environmental Protection Agency (EPA)
URL:[Link]
Hazardous Waste Programs and Technical Resource Documents
Source: US Environmental Protection Agency (EPA)
URL:[Link]
Handling
Personal protective equipment for handling 5-Iodo-1-(4-methoxybenzyl)-1h-indazole
A Strategic Guide to the Safe Handling of 5-Iodo-1-(4-methoxybenzyl)-1H-indazole This document provides a comprehensive operational and safety guide for the handling and disposal of 5-Iodo-1-(4-methoxybenzyl)-1H-indazole...
Author: BenchChem Technical Support Team. Date: April 2026
A Strategic Guide to the Safe Handling of 5-Iodo-1-(4-methoxybenzyl)-1H-indazole
This document provides a comprehensive operational and safety guide for the handling and disposal of 5-Iodo-1-(4-methoxybenzyl)-1H-indazole. As a substituted indazole, this compound is integral to various research and development pipelines, particularly in the synthesis of pharmacologically active molecules.[1][2][3] Given its classification as a potent pharmaceutical intermediate, adherence to stringent safety protocols is not merely procedural—it is a foundational aspect of responsible science. This guide is built on the principles of primary and secondary containment, risk mitigation, and thorough procedural planning to ensure the safety of laboratory personnel and the integrity of the research environment.
While a specific Safety Data Sheet (SDS) for 5-Iodo-1-(4-methoxybenzyl)-1H-indazole is not publicly available, the guidance herein is synthesized from the known hazards of analogous iodo- and indazole-containing compounds and established best practices for handling highly potent active pharmaceutical ingredients (HPAPIs).[4][5] The core principle is to treat the compound with the highest degree of caution due to its potential biological activity and the general toxicological profiles of related structures.[6][7]
Hazard Identification and Risk Assessment
Substituted indazoles are a class of compounds with a wide range of biological activities, and as such, they should be handled as potentially potent molecules.[2][3][7] The presence of an iodine atom may also introduce specific hazards.[8][9] The primary risks associated with compounds of this nature include acute toxicity if swallowed, skin and eye irritation, and respiratory irritation.[10][11][12]
Given the lack of specific Occupational Exposure Limit (OEL) data for this compound, a conservative approach is mandated. Best practices for potent APIs suggest implementing containment strategies designed to keep airborne concentrations at or below 10 µg/m³.[5]
Engineering Controls: The First Line of Defense
The cornerstone of safely handling potent compounds is to isolate the material from the operator.[15][16] Personal Protective Equipment (PPE) should always be considered the final barrier.[17]
Primary Containment: All manipulations of the solid compound, especially weighing and transfers, must be conducted within a primary engineering control. The choice of equipment depends on the scale and nature of the operation.
Ventilated Balance Enclosure (VBE) or Secure Weighing Station: For weighing operations, a VBE with a high-efficiency particulate air (HEPA) filter is essential to contain powder and prevent inhalation exposure and contamination of the surrounding area.[4][18]
Glovebox or Isolator: For more complex manipulations or when handling larger quantities, a glovebox provides a higher level of containment.[4][5]
Certified Chemical Fume Hood: All work with solutions of the compound should be performed in a properly functioning chemical fume hood to protect against inhalation of vapors or aerosols.[8]
Secondary Containment: The laboratory itself serves as a secondary containment area. This includes:
Restricted Access: The area where the compound is handled should be clearly demarcated and access should be restricted to trained personnel.
Air Pressure Differentials: The potent compound handling area should be maintained at a negative pressure relative to adjacent areas to prevent the escape of airborne contaminants.[15]
Dedicated Equipment: To the extent possible, use dedicated glassware and equipment. If not feasible, rigorous cleaning and decontamination procedures must be followed.
Personal Protective Equipment (PPE): A Systematic Approach
The selection and use of PPE are critical for preventing dermal, ocular, and respiratory exposure. A complete ensemble is required when handling 5-Iodo-1-(4-methoxybenzyl)-1H-indazole in solid form or in concentrated solutions.
PPE Component
Specification
Rationale
Gloves
Double-gloving with nitrile gloves.[17] The outer glove should have a long cuff that extends over the sleeve of the lab coat.
Prevents skin contact. Double-gloving allows for the safe removal of the contaminated outer glove within the containment area.[17] Nitrile provides good chemical resistance.
Eye/Face Protection
Safety goggles that provide a complete seal around the eyes, in accordance with OSHA 29 CFR 1910.133 or European Standard EN166.[10][12] A face shield should be worn over the goggles when there is a risk of splashes.
Protects against eye irritation and injury from dust particles or splashes.[19]
Body Protection
A disposable, solid-front protective lab coat or coverall with long sleeves and tight-fitting cuffs.[19][20]
Prevents contamination of personal clothing.
Respiratory Protection
For handling the solid compound outside of a glovebox or VBE, a NIOSH-approved respirator with a P100 (or equivalent) particulate filter is required.[10][21]
Protects against the inhalation of airborne particles.
Donning and Doffing of Personal Protective Equipment
The order of donning and doffing PPE is crucial to prevent cross-contamination.
Caption: Emergency Spill Response Workflow.
First Aid Measures
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
[10][22]* Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.
[10][12][22]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
[8][10][23]* Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
[10][11][22]
Waste Disposal
All waste materials, including contaminated PPE, disposable labware, and the compound itself, must be disposed of as hazardous chemical waste.
Segregation: Collect all waste in a dedicated, clearly labeled, and sealed container.
Labeling: The waste container must be labeled with "Hazardous Waste" and the chemical name.
Disposal: Arrange for pickup and disposal by a certified hazardous waste management company, following all local, state, and federal regulations. [9][24][25]Do not dispose of this material down the drain or in the regular trash.
Conclusion
The responsible use of 5-Iodo-1-(4-methoxybenzyl)-1H-indazole in a research setting is predicated on a thorough understanding of its potential hazards and the diligent application of safety protocols. By integrating robust engineering controls, systematic PPE use, and well-defined operational and emergency plans, researchers can mitigate risks and maintain a safe laboratory environment. This proactive approach to safety not only protects individuals but also upholds the integrity and quality of the scientific work being conducted.
References
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Erlab. Enhancing Pharmaceutical Laboratory Safety Starts with Every Operation. Available from: [Link]
MDPI. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Available from: [Link]
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PubChem. 5-Iodo-1H-indazole. Available from: [Link]
ResearchGate. Synthesis and Antitumor Activity of Some Substituted Indazole Derivatives. Available from: [Link]
CDC. Personal Protective Equipment for Use in Handling Hazardous Drugs. Available from: [Link]
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Organic Syntheses. Synthesis of Koser's Reagent and Derivatives. Available from: [Link]
NextSDS. 4-IODO-6-METHOXY (1H)INDAZOLE — Chemical Substance Information. Available from: [Link]
Taylor & Francis Online. Indazole – Knowledge and References. Available from: [Link]
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Chemical Synthesis Database. 5-methoxy-2-(4-methoxyphenyl)-1H-indole. Available from: [Link]
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